molecular formula C9H16N2O2 B1503102 Piperidin-3-YL-carbamic acid allyl ester CAS No. 885274-85-1

Piperidin-3-YL-carbamic acid allyl ester

Katalognummer: B1503102
CAS-Nummer: 885274-85-1
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: MRFWWCSKVVTGTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Piperidin-3-YL-carbamic acid allyl ester is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-3-YL-carbamic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-3-YL-carbamic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

prop-2-enyl N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFWWCSKVVTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693063
Record name Prop-2-en-1-yl piperidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-85-1
Record name Prop-2-en-1-yl piperidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: Spectroscopic Characterization of Piperidin-3-yl-carbamic Acid Allyl Ester

[1]

Executive Summary

Molecule: Piperidin-3-yl-carbamic acid allyl ester Common Names: Alloc-3-aminopiperidine; Allyl piperidin-3-ylcarbamate CAS Registry: 1253291-97-4 (R-isomer), 886363-23-9 (Racemic) Molecular Formula: C




Molecular Weight:1

This guide provides a rigorous spectroscopic analysis of Alloc-3-aminopiperidine , a critical bifunctional building block in medicinal chemistry.[1] Unlike standard N-Boc or N-Fmoc protected piperidines, the Alloc (Allyloxycarbonyl) group offers orthogonal protection, removable via Palladium(0) catalysis, making this intermediate vital for complex scaffold synthesis (e.g., peptidomimetics, DPP-4 inhibitors).

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate identity and purity, distinguishing the target molecule from common synthetic impurities like the bis-Alloc byproduct or the regioisomeric N1-Alloc derivative.

Part 1: Structural Elucidation Strategy[1]

To confirm the identity of Piperidin-3-yl-carbamic acid allyl ester, one must verify three structural components:

  • The Allyl System: Characteristic olefinic signals in NMR (

    
     ppm).
    
  • The Carbamate Linkage: A carbonyl stretch in IR (

    
     cm
    
    
    ) and deshielding of the C3 proton.[1]
  • The Piperidine Ring (Unsubstituted N1): The presence of a secondary amine, usually confirmed by the chemical shift of

    
    -protons (C2/C6) which differ significantly between the free base and the HCl salt.
    
Diagram 1: Structural Connectivity & Fragmentation Logic

GMolPiperidin-3-yl-carbamic acidallyl ester (Target)AllocAlloc Group(Allyl + Carbonyl)Mol->AllocContainsPipPiperidine Ring(Free Secondary Amine)Mol->PipContainsFrag1MS: [M+H]+ = 185.2Mol->Frag1ESI+Allyl_HNMR: Olefinic Multiplets(5.2 - 5.9 ppm)Alloc->Allyl_HSignatureC3_HNMR: C3-Methine(3.5 - 3.8 ppm)Pip->C3_HDiagnostic HNH_RingIR: N-H Stretch(3300-3500 cm-1)Pip->NH_RingFunctional GroupFrag2MS: Loss of Allyl (-41)Frag1->Frag2FragmentationFrag3MS: Decarboxylation (-44)Frag2->Frag3Pathway

Caption: Structural decomposition linking molecular moieties to specific spectroscopic signatures and MS fragmentation pathways.

Part 2: Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Crucial Note on Protonation State: The chemical shifts below describe the Free Base in CDCl





H NMR (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegrationAssignment / Notes
Allyl-CH= 5.91m1HCharacteristic internal vinyl proton.[1]
Allyl=CH

5.28, 5.20dq, dq2HTerminal vinyl protons (cis/trans splitting).
NH (Carbamate) 4.95br s1HExchangeable; broadens or disappears with D

O.
Allyl-OCH

4.55d (

Hz)
2HDoublet coupled to internal vinyl proton.
H-3 (Pip) 3.75m1HDeshielded by carbamate nitrogen.[1]
H-2 (eq) 3.15dd1H

-proton to ring Nitrogen.[1]
H-2 (ax) 2.65m1HDistinct axial/equatorial splitting often seen.[1]
H-6 2.55 - 2.70m2H

-protons to ring Nitrogen.[1]
H-4, H-5 1.50 - 1.75m3HRing methylene envelope.[1]
H-5 (ax) 1.45m1HOften the most upfield signal.[1]
NH (Ring) 1.80br s1HVariable; shifts with concentration/solvent.[1]

C NMR (100 MHz, CDCl

)

(ppm)
AssignmentStructural Significance
155.8 C=O Carbamate carbonyl carbon.[1]
132.9 -CH= Allyl internal alkene.[1]
117.6 =CH

Allyl terminal alkene.[1]
65.5 O-CH

Allylic carbon attached to Oxygen.
52.1 C-2

-carbon (chiral center vicinity).[1]
48.5 C-3 Methine carbon bearing the carbamate.
46.2 C-6

-carbon (unsubstituted side).[1]
31.5 C-4

-carbon.[1][2]
24.1 C-5

-carbon.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum is essential for confirming the carbamate status and ensuring no nitrile or azide impurities from upstream synthesis.[1]

  • 3320 cm

    
     (Broad):  N-H stretching (overlap of carbamate NH and secondary amine NH).[1]
    
  • 2940, 2860 cm

    
    :  C-H stretching (aliphatic piperidine ring).[1]
    
  • 1695 - 1715 cm

    
     (Strong):  C=O stretching (Urethane/Carbamate).[1] Note: If this band is split or shifted >1730, suspect di-acylation.
    
  • 1648 cm

    
     (Medium):  C=C stretching (Allyl group).[1]
    
  • 1535 cm

    
    :  N-H bending (Amide II band).[1]
    
  • 1250 cm

    
    :  C-O-C asymmetric stretch (Ester linkage of carbamate).[1]
    
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Parent Ion [M+H]

    
    : 
    
    
    185.24 (Base peak).[1]
  • Sodium Adduct [M+Na]

    
    : 
    
    
    207.22.[1]
  • Dimer [2M+H]

    
    : 
    
    
    369.45 (Common in high concentration ESI).[1]

Fragmentation Pattern (MS/MS):

  • 
     185 
    
    
    144:
    Loss of Allyl radical/group (
    
    
    Da).[1]
  • 
     185 
    
    
    126:
    Loss of Allyloxy radical (
    
    
    Da).[1]
  • 
     185 
    
    
    84:
    Loss of the carbamate entirely (Alloc-NH), leaving the piperidinyl cation (characteristic tetrahydropyridine fragment).

Part 3: Experimental Protocols & Quality Control

Protocol 1: Purity Determination via qNMR

Since commercial standards for this specific intermediate may be expensive or unavailable, quantitative NMR (qNMR) is the gold standard for purity assessment.

Materials:

  • Internal Standard: Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.[1]

  • Solvent: D

    
    O (for HCl salt) or CDCl
    
    
    (for free base).[1]

Procedure:

  • Weigh exactly

    
    10 mg of the sample (
    
    
    ) and
    
    
    10 mg of Internal Standard (
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolve in 0.7 mL of solvent and transfer to NMR tube.

  • Acquire

    
    H NMR with a relaxation delay (
    
    
    ) of at least 30 seconds (to ensure full relaxation of protons).
  • Integrate the Allyl internal vinyl proton (

    
     ppm, 1H) against the standard's signal (e.g., Maleic acid singlet at 6.3 ppm, 2H).
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity of standard)
    
Protocol 2: Alloc Deprotection Verification (System Suitability)

To prove the Alloc group is active and the molecule is functional, a small-scale deprotection test is recommended.

  • Dissolve 5 mg of substrate in THF.

  • Add 2 equivalents of Morpholine (scavenger).[1]

  • Add 5 mol% Pd(PPh

    
    )
    
    
    .
  • Stir at RT for 30 mins.

  • Check: TLC or LC-MS should show disappearance of

    
     185 and appearance of 3-aminopiperidine  (
    
    
    101).[1]
Diagram 2: Synthesis & Impurity Flow

SynthesisStart3-Aminopiperidine(or N-Boc-3-aminopiperidine)Step1Reaction:Selective AcylationStart->Step1ReagentAllyl Chloroformate(Alloc-Cl)Reagent->Step1TargetTarget:Alloc-3-aminopiperidineStep1->TargetControlled pH/TempImpurity1Impurity A:Bis-Alloc (N1, N3-diAlloc)Step1->Impurity1Excess ReagentImpurity2Impurity B:N1-Alloc (Regioisomer)Step1->Impurity2Wrong pH

Caption: Synthesis logic highlighting the origin of critical impurities (Bis-Alloc and N1-Alloc) detectable by MS and NMR integration.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source for Alloc group stability and spectral characteristics).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for calculating expected NMR shifts of piperidine rings).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53408684, Allyl piperidin-4-ylcarbamate. (Used for comparative spectral data of the regioisomer).[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

The Strategic Intermediate: A Technical Guide to Piperidin-3-YL-carbamic acid allyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Pillar of Modern Antidiabetic Therapies

In the intricate landscape of pharmaceutical synthesis, the strategic value of an intermediate is measured by its versatility, efficiency in downstream reactions, and its role in constructing complex active pharmaceutical ingredients (APIs). Piperidin-3-YL-carbamic acid allyl ester, a chiral building block, has emerged as a pivotal, albeit often unheralded, component in the synthesis of a new generation of therapeutics. Its significance is particularly pronounced in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents that have revolutionized the management of type 2 diabetes.[1] This guide provides an in-depth technical overview of this intermediate, from its synthesis and unique chemical attributes to its critical application in drug development, tailored for researchers and professionals in the pharmaceutical sciences.

The core of this intermediate's utility lies in the 3-aminopiperidine scaffold, a key pharmacophore for various DPP-4 inhibitors. The strategic placement of the amino group at the 3-position is crucial for the molecule's interaction with the active site of the DPP-4 enzyme. The choice of the allyloxycarbonyl (Alloc) protecting group for this amine is a deliberate and insightful synthetic decision, offering distinct advantages in multi-step syntheses.

Physicochemical Characteristics and Structural Elucidation

While specific experimental data for Piperidin-3-YL-carbamic acid allyl ester is not extensively published, its properties can be reliably inferred from closely related analogues and the constituent functional groups.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₉H₁₆N₂O₂Calculated
Molecular Weight 184.24 g/mol Calculated
Appearance Likely a white to off-white solid or a viscous oilAnalogy to other carbamates
Solubility Expected to be soluble in a range of organic solvents like dichloromethane, ethyl acetate, and methanol.General properties of carbamates
Chirality Exists as (R) and (S) enantiomers. The (R)-enantiomer is of particular pharmaceutical importance.[1]

Structural Confirmation: Characterization would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the piperidine ring protons, the allyl group protons (with their characteristic vinyl shifts), and the carbamate carbonyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 185.1.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-O stretches.

Synthesis of Piperidin-3-YL-carbamic acid allyl ester: A Strategic Approach

The synthesis of Piperidin-3-YL-carbamic acid allyl ester is a testament to the principles of modern synthetic strategy, prioritizing efficiency, and the introduction of a key functional group with orthogonal protection. Two primary conceptual pathways can be envisioned: direct protection of 3-aminopiperidine or a multi-step synthesis from a chiral precursor.

Pathway 1: Direct N-Protection of 3-Aminopiperidine

This is the most straightforward approach, involving the reaction of commercially available 3-aminopiperidine (as a racemate or a specific enantiomer) with an allyl-based chloroformate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminopiperidine 3-Aminopiperidine ReactionVessel Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, THF) 0°C to RT 3-Aminopiperidine->ReactionVessel Allyl Chloroformate Allyl Chloroformate Allyl Chloroformate->ReactionVessel TargetMolecule Piperidin-3-YL-carbamic acid allyl ester ReactionVessel->TargetMolecule

Figure 1: Direct N-protection of 3-aminopiperidine.

Experimental Protocol (Representative):

  • Dissolution: Dissolve (R)-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired Piperidin-3-YL-carbamic acid allyl ester.

Pathway 2: Synthesis from Chiral Precursors

For large-scale and stereospecific synthesis, building the chiral piperidine ring from an acyclic chiral precursor is often preferred. L-glutamic acid is a common and inexpensive starting material for such endeavors.

G L-Glutamic_Acid L-Glutamic Acid Diesterification Diesterification L-Glutamic_Acid->Diesterification Diol_Reduction Reduction to Diol (e.g., NaBH₄) Diesterification->Diol_Reduction Ditosylation Ditosylation Diol_Reduction->Ditosylation Cyclization Cyclization with Allylamine Ditosylation->Cyclization Protected_Piperidine N-Allyl-3-amino- piperidine derivative Cyclization->Protected_Piperidine Final_Product Piperidin-3-YL-carbamic acid allyl ester Protected_Piperidine->Final_Product

Figure 2: Multi-step synthesis from L-glutamic acid.

This multi-step approach, while longer, offers excellent control over the stereochemistry of the final product.

The Strategic Advantage of the Alloc Group

The choice of the allyloxycarbonyl (Alloc) group is a key element of the synthetic strategy. Its utility stems from its unique deprotection conditions, which are orthogonal to many other common protecting groups used in complex molecule synthesis.

Orthogonality:

  • Stable to Acidic Conditions: The Alloc group is stable to the acidic conditions used to remove acid-labile groups like tert-butoxycarbonyl (Boc).

  • Stable to Basic Conditions: It is also resistant to the basic conditions typically used to cleave base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc).

This orthogonality allows for the selective deprotection of the 3-amino group on the piperidine ring at a specific stage of a multi-step synthesis, without affecting other protected functional groups in the molecule.

Deprotection of the Alloc Group: A Palladium-Catalyzed Transformation

The removal of the Alloc group is most commonly achieved through a palladium(0)-catalyzed reaction.

G cluster_start Starting Material cluster_reaction Deprotection cluster_product Product Alloc_Protected Piperidin-3-YL-carbamic acid allyl ester Reaction_Conditions Pd(PPh₃)₄ (cat.) Allyl Scavenger (e.g., Dimedone, Morpholine) Solvent (e.g., THF, DCM) Alloc_Protected->Reaction_Conditions Deprotected_Amine 3-Aminopiperidine Reaction_Conditions->Deprotected_Amine

Figure 3: Palladium-catalyzed deprotection of the Alloc group.

Mechanism of Deprotection:

The reaction proceeds via the formation of a π-allyl palladium complex. A nucleophilic "allyl scavenger" is added to the reaction mixture to trap the allyl group, preventing it from re-reacting with the newly liberated amine (N-allylation), which is a common side reaction.

Experimental Protocol (Representative):

  • Inert Atmosphere: To a solution of Piperidin-3-YL-carbamic acid allyl ester (1.0 eq) in an anhydrous solvent like THF or DCM, under an inert atmosphere (argon or nitrogen), add an allyl scavenger such as dimedone or morpholine (2-3 eq).

  • Catalyst Addition: Add a catalytic amount of a palladium(0) source, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction mixture is then typically filtered through a pad of celite to remove the palladium catalyst, and the filtrate is concentrated. The resulting crude 3-aminopiperidine can then be purified or used directly in the next synthetic step.

Application in Pharmaceutical Synthesis: The Gateway to Gliptins

The primary application of (R)-Piperidin-3-YL-carbamic acid allyl ester is as a key intermediate in the synthesis of DPP-4 inhibitors, a class of drugs used to treat type 2 diabetes. The deprotected (R)-3-aminopiperidine is a crucial building block for drugs like Alogliptin and Linagliptin.

The synthesis of these complex molecules involves the coupling of the chiral 3-aminopiperidine with a substituted heterocyclic core. The use of the Alloc-protected intermediate allows for the piperidine fragment to be introduced with its reactive amine masked until the appropriate stage of the synthesis, at which point it can be selectively deprotected under mild conditions to allow for the final coupling step.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Piperidin-3-YL-carbamic acid allyl ester and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Piperidin-3-YL-carbamic acid allyl ester stands as a prime example of a strategically designed pharmaceutical intermediate. Its value is not merely in its structure, but in the synthetic flexibility it affords through the use of the orthogonally-protected Alloc group. This allows for the efficient and stereocontrolled synthesis of complex and vital medicines. For the drug development professional, a thorough understanding of the synthesis, properties, and strategic application of such intermediates is paramount to the successful and efficient progression of a synthetic campaign from the laboratory to commercial production.

References

  • (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES - ORBi. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Process for the preparation of alogliptin - Google Patents. EP3292112B1.

Sources

An In-Depth Technical Guide to the Synthesis, Derivatization, and Evaluation of Piperidin-3-yl-carbamic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and tunable physicochemical properties make it a privileged structure in drug design.[2] This guide focuses on a specific, versatile building block: the piperidin-3-yl-carbamic acid scaffold, with "Piperidin-3-YL-carbamic acid allyl ester" serving as a key intermediate. We will provide a comprehensive overview of the synthesis of the core structure, strategies for chemical diversification, robust protocols for analytical characterization, and a framework for biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to explore this valuable chemical space for the discovery of novel therapeutics.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a key structural feature in numerous natural products and pharmaceutical agents.[3][4] The introduction of a substituent at the 3-position, particularly an amino group, creates a chiral center and provides a critical vector for molecular elaboration. This 3-aminopiperidine core is found in several approved drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) like Alogliptin, which are used in the treatment of type 2 diabetes.[4][5]

The carbamic acid functional group, particularly when protected with a labile group like allyl (forming an allyloxycarbonyl, or "Alloc" group), serves two primary purposes:

  • Modulation of Physicochemical Properties: The carbamate can influence solubility, lipophilicity, and hydrogen bonding capacity.

  • A Handle for Derivatization: The amine can be masked during reactions at other sites (e.g., the piperidine nitrogen) and then deprotected to allow for further functionalization.

The allyl ester of the carbamic acid, our titular compound, is an excellent starting point for library synthesis due to the specific and mild conditions required for Alloc group removal, which are orthogonal to many other common protecting groups.[6]

Synthesis of the Core Scaffold

The synthesis of piperidin-3-yl-carbamic acid derivatives can be approached from various starting materials. A common and effective route begins with commercially available chiral precursors like D- or L-glutamic acid, which allows for stereocontrolled synthesis.[7]

General Synthetic Pathway

A representative synthetic route to an N1-unsubstituted, C3-Alloc-protected aminopiperidine is outlined below. This pathway involves the formation of the piperidine ring via intramolecular cyclization.

G A L-Glutamic Acid B Diester Protection (e.g., MeOH, SOCl₂) A->B Step 1 C Amine Protection (e.g., Alloc-Cl, Base) B->C Step 2 D Selective Reduction (e.g., NaBH₄) C->D Step 3 E Hydroxyl Activation (e.g., TsCl, Pyridine) D->E Step 4 F Intramolecular Cyclization (Heat, Base) E->F Step 5 G N1-Boc-Protected 3-Alloc-Aminopiperidine F->G H N1-Deprotection (e.g., TFA, HCl) G->H Step 6 I Piperidin-3-YL-carbamic acid allyl ester (Core Scaffold) H->I

Caption: General synthetic workflow for the core scaffold.

Causality Behind Experimental Choices:

  • Starting Material: L-Glutamic acid provides a cost-effective and enantiomerically pure source for the desired stereoisomer.[8]

  • Protecting Groups: The use of an Alloc group for the C3-amine and a Boc group for the piperidine nitrogen (introduced during cyclization or as a separate step) allows for orthogonal deprotection. The Boc group is acid-labile (removed with TFA or HCl), while the Alloc group is removed under palladium catalysis, meaning one can be removed without affecting the other.[6] This is crucial for selective derivatization.

Derivatization Strategies: Building Analogs

With the core scaffold in hand, diversification can be achieved primarily at two positions: the piperidine nitrogen (N1) and, following Alloc deprotection, the C3-amino group.

N1-Functionalization

The secondary amine of the piperidine ring is a nucleophilic center ripe for a variety of chemical transformations.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly effective method for introducing a wide range of substituents.[3]

  • Amide Coupling: Acylation with acid chlorides or coupling with carboxylic acids using standard reagents (e.g., HATU, HOBt/EDC) forms N-acyl derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

  • Alkylation: Direct alkylation with alkyl halides can be performed, though over-alkylation can be a risk.

C3-Amine Functionalization

The true versatility of the scaffold is realized upon removal of the Alloc protecting group.

Experimental Protocol: Alloc Group Deprotection This protocol is adapted from established methods for palladium-catalyzed deprotection.[6][9]

  • Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N1-substituted piperidin-3-yl-carbamic acid allyl ester (1.0 eq).

  • Solvent: Dissolve the substrate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Scavenger: Add a scavenger, such as phenylsilane (PhSiH₃, 10-20 eq) or Meldrum's acid (3-5 eq).[6][9] The scavenger is critical to trap the allyl cation and prevent side reactions like N-allylation of the newly formed amine.

  • Catalyst: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30-60 minutes.

  • Workup: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst and the solvent evaporated under reduced pressure. The resulting free amine can then be purified by column chromatography or used directly in the next step.

Once deprotected, the C3-primary amine can undergo the same set of reactions as described for the N1 position, allowing for the synthesis of highly complex and diverse molecular architectures.

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of each new analog. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS is the standard for this validation.[10]

Protocol: Standard Characterization of a Novel Analog

  • LC-MS Analysis:

    • Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject onto a C18 reverse-phase HPLC column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the output with both a UV detector (e.g., at 214 nm and 254 nm) and a mass spectrometer (in ESI positive mode).

    • Self-Validation: The resulting chromatogram should show a single major peak, indicating purity. The mass spectrum for this peak should display the expected [M+H]⁺ ion for the target compound.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling constants should be consistent with the proposed structure. Protons on the piperidine ring typically appear in the 1.5-3.5 ppm range, with specific shifts depending on the substituents and their stereochemistry.[11]

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms in the molecule.

    • For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to assign all protons and carbons definitively.

Biological Evaluation: A Hypothetical Screening Funnel

Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] For instance, they are found in opioid receptor modulators, neurokinin receptor antagonists, and DPP-4 inhibitors.[5][12][13]

Let's design a hypothetical screening funnel for a library of novel piperidin-3-yl-carbamic acid analogs targeting a specific enzyme class, such as protein kinases, which are crucial targets in oncology and immunology.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Potency cluster_2 Selectivity & Mechanism A Compound Library (N=1000) B Single-Point Kinase Assay (e.g., ADP-Glo™ at 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (10-point curve) C->D E Determine IC₅₀ Values D->E F Kinase Selectivity Panel (e.g., 10 related kinases) E->F G Mechanism of Action Studies (e.g., ATP competition assay) E->G H Identify Potent & Selective Leads F->H G->H

Caption: A typical screening funnel for kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced. It is a common format for primary screening.[14][15]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the target kinase, the specific peptide substrate, and ATP in Kinase Buffer. The concentration of ATP should be at or near its Km for the enzyme.

    • Prepare test compounds in 100% DMSO and then dilute into Kinase Buffer to the desired final concentration (e.g., 10 µM for primary screening). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the enzyme solution.

    • Add 1 µL of the test compound solution (or DMSO for control wells).

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Self-Validation: The signal from the "no enzyme" control should be low (background), while the signal from the "DMSO vehicle" control should be high (100% activity). The percent inhibition for each compound is calculated relative to these controls.

Data Presentation

The data generated from the screening funnel should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Compound IDR¹ Group (at N1)R² Group (at C3-N)% Inhibition @ 10µMIC₅₀ (nM)Selectivity (Kinase X / Kinase Y)
EX-001BenzylAcetyl85%15010-fold
EX-002CyclohexylmethylAcetyl72%4505-fold
EX-003BenzylPropionyl91%8025-fold
..................

Conclusion and Future Outlook

The piperidin-3-yl-carbamic acid scaffold is a rich starting point for the development of novel chemical entities. Its synthetic tractability, coupled with the ability to introduce diverse functional groups at multiple positions, allows for a systematic exploration of chemical space. The orthogonal protection strategy afforded by the allyl carbamate is a key enabler of this modular approach. By combining rational design, efficient synthesis, and a robust biological screening cascade, researchers can leverage this scaffold to identify potent and selective modulators of a wide range of biological targets, ultimately contributing to the discovery of next-generation therapeutics.

References

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  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

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  • PubMed. (n.d.). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Available at: [Link]

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  • National Institutes of Health. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available at: [Link]

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  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available at: [Link]

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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prolific scaffolds in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs underscores its significance in the development of therapeutics for a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] This technical guide provides a comprehensive analysis of the piperidine scaffold, delving into its fundamental physicochemical properties, conformational flexibility, and profound impact on pharmacokinetic and pharmacodynamic profiles. We will explore the strategic rationale behind its incorporation into drug candidates, supported by detailed synthetic methodologies, structure-activity relationship (SAR) studies, and case studies of prominent piperidine-containing drugs. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and practical guidance for leveraging the piperidine scaffold in modern drug discovery.

The Enduring Significance of the Piperidine Scaffold

The piperidine motif is a privileged structure in drug design due to a confluence of favorable properties that enhance "druggability."[1] Its universal appeal stems from its ability to confer advantageous physicochemical and pharmacokinetic characteristics upon a molecule.

1.1. Physicochemical and Pharmacokinetic Advantages

The piperidine ring offers a unique combination of features that medicinal chemists can exploit to fine-tune the properties of a drug candidate:

  • Modulation of Lipophilicity and Solubility: The saturated nature of the piperidine ring generally increases lipophilicity compared to its aromatic counterpart, pyridine. However, the presence of the nitrogen atom also allows for the formation of salts, which can significantly enhance aqueous solubility. This dual nature provides a powerful tool for optimizing a compound's solubility and permeability, key components of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Conformational Flexibility: The piperidine ring primarily exists in a chair conformation, but can also adopt boat and twist-boat conformations. This flexibility allows the molecule to adapt its shape to the steric demands of a biological target's binding pocket, potentially leading to higher affinity and selectivity.[1]

  • Metabolic Stability: The piperidine scaffold is generally more metabolically stable than many other heterocyclic systems. However, its stability is highly dependent on the substitution pattern, particularly at the positions adjacent to the nitrogen atom. Strategic placement of substituents can be used to block sites of metabolism and prolong the drug's half-life.[1]

  • Hydrogen Bonding Capacity: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This allows for crucial interactions with biological targets, contributing to binding affinity and specificity.[1]

1.2. Prevalence in FDA-Approved Drugs

The success of the piperidine scaffold is evident in the large number of drugs that incorporate this motif. These drugs span a wide range of therapeutic areas, demonstrating the versatility of this structural unit.

Drug NameTherapeutic AreaMechanism of Action
Methylphenidate (Ritalin) CNS (ADHD)Dopamine-Norepinephrine Reuptake Inhibitor
Haloperidol CNS (Antipsychotic)Dopamine D2 Receptor Antagonist
Donepezil CNS (Alzheimer's)Acetylcholinesterase Inhibitor
Fentanyl Analgesicμ-Opioid Receptor Agonist
Solifenacin UrologyMuscarinic Receptor Antagonist
Paroxetine CNS (Antidepressant)Selective Serotonin Reuptake Inhibitor (SSRI)
Risperidone CNS (Antipsychotic)Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist
Palbociclib OncologyCyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor

Strategic Synthesis of Piperidine Scaffolds

The construction and functionalization of the piperidine ring are critical aspects of developing piperidine-based drugs. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

2.1. Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine precursors is one of the most direct and atom-economical methods for synthesizing the piperidine core.[1]

  • Rationale for Catalyst Selection: The choice of catalyst is crucial for achieving high yields and selectivities. Heterogeneous catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are widely used. The selection often depends on the other functional groups present in the molecule. For instance, Rhodium-based catalysts have shown excellent performance in the asymmetric hydrogenation of pyridinium salts, enabling the synthesis of chiral piperidines.[2] The use of an acidic medium is often employed to protonate the pyridine nitrogen, which facilitates reduction and prevents catalyst poisoning by the product piperidine.[3]

Experimental Protocol: Catalytic Hydrogenation of Pyridine

  • Reaction Setup: To a solution of the pyridine substrate (1.0 eq) in a suitable solvent (e.g., methanol, acetic acid), add the catalyst (e.g., 10 mol% PtO2).

  • Hydrogenation: Place the reaction mixture in a high-pressure reactor. Purge the reactor with an inert gas (e.g., argon or nitrogen) before pressurizing with hydrogen gas (e.g., 5-100 bar).

  • Reaction Conditions: Stir the reaction at a specified temperature (e.g., room temperature to 80°C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation, crystallization, or column chromatography to afford the desired piperidine.

2.2. Intramolecular Cyclization Strategies

Intramolecular reactions provide a powerful means to construct the piperidine ring with a high degree of control over stereochemistry.

  • Dieckmann Condensation: This intramolecular condensation of a diester in the presence of a base is a classic method for forming cyclic β-keto esters, which are versatile intermediates for the synthesis of substituted piperidones and piperidines.

Experimental Protocol: Dieckmann Condensation for Piperidine Synthesis

  • Reaction Setup: To a solution of the acyclic diester substrate (1.0 eq) in an anhydrous solvent (e.g., toluene, THF), add a strong base (e.g., sodium hydride, sodium ethoxide; 1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a proton source (e.g., acetic acid, aqueous HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude β-keto ester by column chromatography. The resulting cyclic product can then be further modified, for instance, by decarboxylation and reduction, to yield the desired piperidine derivative.

  • Reductive Amination: The intramolecular reductive amination of an amino-aldehyde or amino-ketone is a highly efficient method for constructing the piperidine ring.

2.3. Multi-component Reactions

Multi-component reactions (MCRs) offer a streamlined approach to building molecular complexity in a single step, making them highly attractive for the synthesis of diverse libraries of piperidine derivatives for drug screening.

The Piperidine Scaffold in Action: Therapeutic Applications

The versatility of the piperidine scaffold is showcased by its presence in drugs targeting a wide array of diseases.

3.1. Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various receptors and transporters in the brain.

  • Antipsychotics: Many typical and atypical antipsychotics, such as haloperidol and risperidone, contain a piperidine moiety. The basic nitrogen of the piperidine is often crucial for interaction with the acidic residues of dopamine and serotonin receptors.

  • Analgesics: The piperidine scaffold is the core of the morphinan class of opioids, including morphine and fentanyl. The rigid, conformationally constrained structure of the piperidine ring in these molecules is essential for high-affinity binding to the μ-opioid receptor.

  • Antidepressants: The SSRI paroxetine features a piperidine ring that plays a key role in its interaction with the serotonin transporter.

Comparative Receptor Binding Affinities (Ki, nM) of Piperidine-Based CNS Drugs

DrugD2 Receptor5-HT2A Receptorμ-Opioid Receptor
Haloperidol 1.530>10,000
Risperidone 3.10.16>10,000
Fentanyl >10,000>10,0000.39

3.2. Oncology

The piperidine scaffold has emerged as a privileged structure in the design of targeted anticancer agents, particularly kinase inhibitors.

  • Kinase Inhibitors: Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features a piperidine ring that contributes to its binding affinity and selectivity.

  • Modulation of Signaling Pathways: Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit key signaling pathways involved in cancer progression, such as the STAT3 and NF-κB pathways.[4] Piperine can suppress the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.[4]

dot

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Piperidine_Drug Piperidine-based STAT3 Inhibitor Piperidine_Drug->pSTAT3 Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by a piperidine-based drug.

Comparative Anticancer Activity (IC50, µM) of Piperidine Derivatives

CompoundCell Line (Cancer Type)IC50 (µM)
Piperine MCF-7 (Breast)22.1
Piperine PC-3 (Prostate)15.5
Compound X A549 (Lung)5.4
Compound Y HeLa (Cervical)8.5

Drug Discovery Workflow: From Scaffold to Candidate

The development of a piperidine-based drug follows a structured workflow that integrates computational and experimental approaches.

dot

Drug_Discovery_Workflow Library Piperidine Library Synthesis Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead (SAR, ADME) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for piperidine-based drug discovery.

4.1. Hit-to-Lead Optimization and the Role of Bioisosterism

Once a "hit" compound with desired activity is identified from screening, the hit-to-lead and lead optimization phases begin. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and ADME properties.

A key strategy in lead optimization is bioisosteric replacement , where a part of the molecule is replaced by another group with similar steric and electronic properties. The piperidine ring itself can be a subject of bioisosteric replacement to fine-tune a compound's properties. For example, replacing a piperidine with a morpholine ring can increase polarity and aqueous solubility, but may also introduce a site for metabolism. Conversely, replacing a more polar heterocycle with a piperidine can enhance membrane permeability. The choice of a bioisostere is a critical decision that requires a deep understanding of the structure-activity and structure-property relationships of the chemical series.[5]

Conclusion and Future Perspectives

The piperidine scaffold has undeniably earned its status as a cornerstone of medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and proven track record in a multitude of approved drugs ensure its continued prominence in drug discovery. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can expect to see the development of even more innovative and effective piperidine-based therapeutics. The strategic application of this privileged scaffold, guided by the principles of rational drug design, will undoubtedly continue to yield novel medicines that address unmet medical needs.

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An In-depth Technical Guide to Piperidin-3-yl-carbamic acid allyl ester: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold and the Utility of the Allyl Carbamate Protecting Group

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core structure of a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. Consequently, the development of versatile synthetic intermediates that allow for the facile and controlled elaboration of the piperidine core is of paramount importance to drug discovery and development professionals.

This technical guide focuses on a key building block, Piperidin-3-yl-carbamic acid allyl ester , often referred to as N-Alloc-3-aminopiperidine. This molecule combines the privileged piperidine scaffold with the versatile allyl carbamate (Alloc) protecting group. The Alloc group offers a distinct advantage in multi-step synthesis due to its orthogonal reactivity compared to more common amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][2] While Boc is acid-labile and Cbz is removed by hydrogenolysis, the Alloc group is stable under these conditions and can be selectively cleaved under mild, neutral conditions using palladium(0) catalysis.[3][4] This orthogonality allows for selective deprotection and functionalization of different amine groups within a complex molecule, a crucial strategy in the synthesis of sophisticated drug candidates.

This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of Piperidin-3-yl-carbamic acid allyl ester, offering researchers and scientists a practical resource for leveraging this valuable synthetic intermediate.

Synthesis of Piperidin-3-yl-carbamic acid allyl ester

The synthesis of Piperidin-3-yl-carbamic acid allyl ester is most directly achieved through the reaction of a suitable 3-aminopiperidine precursor with an allylating agent. A common and efficient method involves the reaction of commercially available or synthetically prepared 3-aminopiperidine with allyl chloroformate. To control the reactivity of the piperidine ring nitrogen, it is often advantageous to start with an N-protected 3-aminopiperidine, such as N-Boc-3-aminopiperidine. The Boc group can be selectively removed in a subsequent step.

A plausible and efficient synthetic route is a two-step process starting from the readily available (R)- or (S)-enantiomer of N-Boc-3-aminopiperidine, which is an important intermediate in the synthesis of various pharmaceuticals.[5]

Synthetic Workflow:

cluster_0 Step 1: Protection of the exocyclic amine cluster_1 Step 2: Deprotection of the piperidine nitrogen A N-Boc-3-aminopiperidine C N-Boc-piperidin-3-yl-carbamic acid allyl ester A->C Base (e.g., Et3N), Solvent (e.g., DCM) B Allyl Chloroformate B->C D N-Boc-piperidin-3-yl-carbamic acid allyl ester E Piperidin-3-yl-carbamic acid allyl ester D->E Acid (e.g., TFA or HCl), Solvent (e.g., DCM) cluster_0 Starting Intermediate cluster_1 Step 1: Functionalization of Piperidine Nitrogen cluster_2 Step 2: Deprotection of Exocyclic Amine cluster_3 Step 3: Functionalization of Exocyclic Amine A Piperidin-3-yl-carbamic acid allyl ester B N-Substituted-piperidin-3-yl-carbamic acid allyl ester A->B R-X (e.g., alkyl halide, acyl chloride), Base C N-Substituted-3-aminopiperidine B->C Pd(0) catalyst, Scavenger (e.g., PhSiH3) D Target Molecule C->D R'-Y (e.g., coupling reaction, reductive amination)

Sources

Methodological & Application

Synthesis of novel heterocycles using "Piperidin-3-YL-carbamic acid allyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Synthesis of Novel Heterocycles Using Piperidin-3-YL-carbamic acid allyl ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine ring is a cornerstone of modern drug discovery, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its conformational flexibility and synthetic tractability make it a privileged scaffold in medicinal chemistry. This guide details the utility of a versatile building block, Piperidin-3-YL-carbamic acid allyl ester , as a starting point for generating diverse libraries of novel heterocycles. We present two primary strategic pathways: (1) N-deprotection followed by functionalization to access a wide array of 3-aminopiperidine derivatives, and (2) a more advanced intramolecular cyclization strategy to construct fused bicyclic systems. This document provides in-depth theoretical grounding, detailed experimental protocols, and workflow visualizations to empower researchers in the synthesis of next-generation therapeutic candidates.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are of paramount importance in pharmaceutical research, and among them, the piperidine moiety is one of the most frequently encountered.[1] This prevalence is due to its ability to confer favorable physicochemical properties upon a molecule, including improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[2] The synthesis of substituted piperidines, therefore, remains a highly active area of research, with a continuous demand for robust and flexible synthetic methodologies.[3][4]

Introducing the Key Building Block: Piperidin-3-YL-carbamic acid allyl ester

Piperidin-3-YL-carbamic acid allyl ester is a strategic starting material for several reasons:

  • The Piperidine Core: It provides the essential six-membered ring structure.

  • 3-Amino Functionality: The amino group at the 3-position offers a key vector for diversification and interaction with biological targets.

  • The Allyl Carbamate (Alloc) Protecting Group: This is the most critical feature for synthetic manipulation. The Alloc group is stable under a variety of reaction conditions but can be selectively removed under mild, near-neutral conditions, typically using a palladium catalyst.[5] This orthogonality allows for complex synthetic sequences. Furthermore, the alkene functionality within the Alloc group can itself participate in cyclization reactions.

Synthetic Strategies for Library Generation

Two primary strategies unlock the potential of this building block. The choice depends on the desired structural outcome: simple derivatization or the creation of complex, fused ring systems.

Figure 1: High-level overview of the two primary synthetic strategies.

Strategy A: N-Deprotection and Functionalization

This strategy leverages the lability of the Alloc group to unmask the 3-amino functionality for subsequent modification. The development of modern, air-stable palladium catalysts has made this a highly reliable and efficient process, suitable for both solution-phase and solid-phase synthesis.[6]

Causality Behind the Protocol: The Palladium-Catalyzed Mechanism

The removal of the Alloc group is not a simple hydrolysis; it is a sophisticated, palladium-catalyzed process.

  • Oxidative Addition: A Pd(0) catalyst inserts into the allyl-oxygen bond of the carbamate, forming a π-allyl palladium(II) complex.

  • Decarboxylation: The resulting complex readily loses carbon dioxide.

  • Nucleophilic Trapping: A nucleophilic "scavenger" is required to trap the reactive π-allyl complex, regenerating the Pd(0) catalyst and preventing side reactions, such as the N-allylation of the newly liberated amine.[6]

Modern protocols have optimized this process to be high-yielding and clean. An excellent system utilizes an air-stable Pd(II) precatalyst that is reduced in situ, Meldrum's acid as an efficient scavenger, and triethylsilane.[7]

Protocol 1: Alloc Deprotection of Piperidin-3-YL-carbamic acid allyl ester

Objective: To efficiently remove the allyl carbamate protecting group to yield 3-aminopiperidine, ready for subsequent functionalization.

Materials:

  • Piperidin-3-YL-carbamic acid allyl ester (1.0 equiv)

  • Dichloro(bis(triphenylphosphine))palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Meldrum's acid (3.0 equiv)

  • Triethylsilane (TES-H) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Piperidin-3-YL-carbamic acid allyl ester (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add Meldrum's acid (3.0 equiv), triethylsilane (3.0 equiv), and finally the Pd(PPh₃)₂Cl₂ catalyst (0.05 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The crude 3-aminopiperidine product can often be used directly in the next step. If required, purification can be achieved by column chromatography on silica gel. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the removal of the Alloc group.

Strategy B: Synthesis of Fused Heterocycles via Intramolecular Cyclization

This advanced strategy uses the inherent reactivity of the piperidine nitrogen and the allyl group to construct more complex, rigid scaffolds. A powerful approach is the palladium(II)-catalyzed intramolecular aminopalladation/β-hydride elimination sequence.[8] To enable this, the piperidine must first be modified to contain a tethered alkene.

G cluster_0 Proposed Mechanistic Cycle for Intramolecular Cyclization A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B Alkene Coordination π-complex formation with tethered alkene A->B + Substrate C Intramolecular Aminopalladation N attacks coordinated alkene (trans-addition) Forms new C-N bond and a palladacycle B->C Nucleophilic Attack D β-Hydride Elimination Hydride is eliminated from an adjacent carbon Forms new double bond in the product C->D Conformation Change E Reductive Elimination / Catalyst Regeneration Forms HPd(II)X species Reductively eliminates HX to regenerate Pd(0) which is re-oxidized to Pd(II) D->E Product Release F Fused Heterocyclic Product D->F E->A Re-oxidation

Figure 2: Proposed mechanism for Pd(II)-catalyzed intramolecular cyclization.

Protocol 2: Synthesis of a Fused Octahydropyrido[1,2-a]pyrimidine Scaffold

Objective: To synthesize a novel fused heterocyclic system via a two-step sequence: N-alkylation followed by palladium-catalyzed intramolecular cyclization.

Step 1: N-Alkylation

  • Dissolve Piperidin-3-YL-carbamic acid allyl ester (1.0 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv) in anhydrous acetonitrile (ACN).

  • Add 4-bromobut-1-ene (1.2 equiv) to the mixture.

  • Heat the reaction to 60 °C and stir overnight.

  • Monitor by TLC. Upon completion, cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield N-(but-3-en-1-yl)-piperidin-3-yl-carbamic acid allyl ester.

Step 2: Intramolecular Palladium-Catalyzed Cyclization

Materials:

  • N-(but-3-en-1-yl)-piperidin-3-yl-carbamic acid allyl ester (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Benzoquinone (BQ) as re-oxidant (1.2 equiv)

  • Acetic acid (AcOH) as solvent

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-alkylated substrate (1.0 equiv) in acetic acid.

  • Reagent Addition: Add benzoquinone (1.2 equiv) and palladium(II) acetate (0.1 equiv).

  • Reaction Execution: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the formation of the new, more rigid product by TLC and LC-MS. The reaction is a Wacker-type oxidative cyclization.[8]

  • Work-up and Purification: Cool the reaction mixture and dilute with ethyl acetate. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Analysis: Purify the resulting fused heterocycle by flash column chromatography. Full characterization by ¹H NMR, ¹³C NMR, HRMS, and potentially 2D NMR techniques (COSY, HMBC) is essential to confirm the novel bicyclic structure.

Data Presentation and Expected Outcomes

Successful execution of these protocols should yield products with distinct analytical signatures.

Table 1: Summary of Protocols and Expected Outcomes

ProtocolKey TransformationTypical YieldKey Characterization Changes
Protocol 1 Alloc Deprotection>90%Disappearance of allyl protons (~5.9, 5.2 ppm) and carbonyl carbon (~156 ppm) in NMR. Appearance of N-H protons.
Protocol 2 Intramolecular Cyclization50-70%Complex changes in NMR, disappearance of terminal alkene protons. HRMS will confirm the new molecular formula.

Conclusion

Piperidin-3-YL-carbamic acid allyl ester is a powerful and versatile starting material for building libraries of compounds relevant to drug discovery. By employing either a straightforward deprotection-functionalization sequence or a more complex intramolecular cyclization strategy, researchers can access a wide range of novel chemical entities. The protocols provided herein are based on robust, literature-validated methodologies and offer a solid foundation for exploration. The true value of this building block lies in the creativity of the medicinal chemist to combine these strategies with other synthetic transformations, paving the way for the discovery of future therapeutics.

References

  • Piperidine-Based Drug Discovery. ResearchGate.[Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.[Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.[Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Pleiades Publishing.[Link]

  • Synthesis, characterization and biological study of novel heterocyclic compounds. Scholars Research Library.[Link]

  • Synthesis of Heteroaromatic Compounds. MDPI.[Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. PMC - NIH.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online.[Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.[Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed.[Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.[Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ACS Publications.[Link]

  • Palladium(II)-Catalyzed Highly Regio- and Diastereoselective Cyclization of Difunctional Allylic N-Tosylcarbamates. ACS Publications.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.[Link]

  • Palladium(II)-catalyzed oxidative cyclization of allylic tosylcarbamates: scope, derivatization, and mechanistic aspects. PubMed.[Link]

  • Deprotection of allyl carbamates. ResearchGate.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.[Link]

  • Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. ACS Publications.[Link]

  • Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.[Link]

  • Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Waseda University Repository.[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications.[Link]

  • Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Organic Chemistry Portal.[Link]

  • Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents. AJOL.[Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.[Link]

  • Allyl-[1-(4-benzoimidazol-1-yl-3-methyl-3-phenyl-butyl)-piperidin-4-yl]-carbamic acid benzyl ester. PubChem.[Link]

Sources

Application Note: Piperidin-3-yl-carbamic Acid Allyl Ester in High-Precision Drug Discovery

[1]

Abstract & Strategic Value

In modern medicinal chemistry, the 3-aminopiperidine (3-AP) scaffold is a "privileged structure," serving as the pharmacophore core for blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin) and emerging kinase inhibitors.[1] However, synthesizing complex libraries around this core often hits a bottleneck: protecting group incompatibility .[1]

Standard Boc (acid-labile) and Fmoc (base-labile) strategies often fail when the synthetic route requires harsh acidic or basic intermediate steps.[1] Piperidin-3-yl-carbamic acid allyl ester (Alloc-3-AP) resolves this by introducing a third dimension of orthogonality. The Allyloxycarbonyl (Alloc) group is stable to both trifluoroacetic acid (TFA) and piperidine, yet is removed gently under neutral conditions using Palladium(0).[1]

This guide details the chemical handling, orthogonal deprotection protocols, and strategic application of Alloc-3-AP to accelerate the discovery of 3-AP-based therapeutics.[1]

Chemical Profile & Handling

Compound Name: Piperidin-3-yl-carbamic acid allyl ester Synonyms: Alloc-3-aminopiperidine; Allyl piperidin-3-ylcarbamate Core Structure: A piperidine ring with a secondary amine at position 1 and an Alloc-protected primary amine at position 3.[1]

Physicochemical Properties[1][2][3]
PropertySpecificationNotes
Molecular Formula C

H

N

O

Molecular Weight 184.24 g/mol
Appearance White to off-white solid or viscous oilDepends on salt form (HCl vs Free Base)
Solubility DCM, DMF, MeOH, DMSOPoor solubility in non-polar ethers
Stability HighStable to TFA (neat), 20% Piperidine/DMF, and aqueous workups.[1][2][3]
Chirality Available as (R), (S), or Racemic(R)-isomer is critical for DPP-4 activity
Storage & Safety[1]
  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: The Alloc group is robust, but the free secondary amine is prone to oxidation or carbamate formation if exposed to CO

    
     in air for prolonged periods. Handle salts (HCl) for better shelf-life.[1]
    

Strategic Utility: The Orthogonality Triad

The primary value of Alloc-3-AP lies in its ability to survive conditions that cleave Boc and Fmoc groups.[1] This allows for "Late-Stage Diversification" of the 3-amino position.[1]

Decision Matrix: When to use Alloc-3-AP?

DecisionMatrixcluster_legendLegendStartStart: 3-Aminopiperidine SynthesisQ1Does the route requirestrong acid (TFA/HCl)?Start->Q1Q2Does the route requirestrong base (Piperidine/LiOH)?Q1->Q2YesUseFmocUse Fmoc-3-APQ1->UseFmocNoUseBocUse Boc-3-APQ2->UseBocNoUseAllocUse Alloc-3-APQ2->UseAllocYes (Requires Orthogonality)LegendAllocAlloc: Cleaved by Pd(0)

Figure 1: Decision matrix for selecting protection groups. Alloc is the choice when both acid and base stability are required during intermediate steps.

Experimental Protocols

Protocol A: N-Alkylation of the Piperidine Ring (Core Assembly)

Objective: To attach the piperidine scaffold to a heteroaromatic core (e.g., Pyrimidine/Quinazolinone) while keeping the 3-amino group protected.[1]

Reagents:

  • Alloc-3-AP (1.0 equiv)[1]

  • Electrophile (e.g., 2-chloropyrimidine) (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv) or K

    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or DMSO[1]

Step-by-Step:

  • Dissolution: Dissolve Alloc-3-AP (HCl salt) in DMF (0.2 M concentration).

  • Activation: Add DIPEA and stir for 5 minutes to liberate the free amine.

  • Coupling: Add the electrophile.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[1][4] (Alloc group will remain intact).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over MgSO

    
    .
    
  • Validation:

    
    H NMR should show the characteristic allyl signals: multiplet at 
    
    
    5.9 ppm (methine) and two doublets/multiplets at
    
    
    5.2–5.3 ppm (terminal alkene).[1]
Protocol B: Palladium-Catalyzed Alloc Deprotection (The "Gold Standard")

Objective: To remove the Alloc group under neutral conditions to liberate the primary amine for final derivatization.

Mechanism: The Pd(0) catalyst forms a

1mandatory

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    (0.05 – 0.10 equiv).[1] Note: Must be bright yellow.[1] If brown/black, it is oxidized and will fail.[1]
  • Scavenger: Phenylsilane (PhSiH

    
    ) (2–5 equiv) OR Dimedone (5 equiv).[1] PhSiH
    
    
    is faster; Dimedone is milder.
  • Solvent: Anhydrous DCM or THF.[1]

Step-by-Step:

  • Preparation: Dissolve the Alloc-protected intermediate in anhydrous DCM (0.1 M) under Argon.

  • Scavenger Addition: Add Phenylsilane (PhSiH

    
    ) via syringe.[1]
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    in one portion.[1][2] The solution typically turns orange/brown.
  • Agitation: Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by TLC or LC-MS.[1] The Alloc carbamate peak should disappear.

  • Quenching & Purification (Critical):

    • Solvent Exchange: Evaporate DCM.[1]

    • Scavenging Pd: Redissolve in DMF and add a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with 0.1 M sodium diethyldithiocarbamate solution to remove Palladium.[1]

    • Isolation: The product is the free amine.[5] Proceed immediately to the next step or convert to HCl salt for storage.[1]

Troubleshooting Table:

ObservationRoot CauseSolution
Incomplete Reaction Oxidized CatalystUse fresh Pd(PPh

)

or regenerate Pd(0) in situ using Pd(OAc)

+ PPh

.[1]
N-Allylated Byproduct Insufficient ScavengerIncrease PhSiH

to 10 equiv or switch to N,N-dimethylbarbituric acid (NDMBA).
Product Loss Water Solubility3-aminopiperidine derivatives are polar.[1] Avoid aqueous extraction; use prep-HPLC or resin capture.[1]
Protocol C: Library Synthesis Workflow (Solid Phase)

Alloc-3-AP is ideal for Solid Phase Peptide Synthesis (SPPS) or parallel synthesis where the piperidine N is anchored to the resin.[1]

SPPS_WorkflowResinResin-Linker-ClStep11. Load Alloc-3-AP(SNAr or Reductive Amination)Resin->Step1Step22. Capping/WashingStep1->Step2Step33. Alloc Deprotection(Pd(PPh3)4 / PhSiH3)Step2->Step3Step44. Acylation (R-COOH)(Library Diversity)Step3->Step4Step55. Cleavage (TFA)Step4->Step5

Figure 2: Solid-phase workflow. The Alloc group protects the exocyclic amine during resin loading, then is selectively removed for library diversification.

Case Study: Synthesis of Alogliptin Analogs

Context: Alogliptin is a DPP-4 inhibitor containing a uracil ring and a 3-aminopiperidine moiety.[1] Challenge: Synthesizing analogs where the uracil ring is modified requires a building block that can withstand the uracil formation conditions (often high heat/base) without exposing the primary amine.

Solution:

  • Coupling: React 6-chlorouracil derivative with Alloc-3-AP . (Conditions: NaHCO

    
    , MeOH, 100°C).
    
    • Result: The Alloc group remains stable; Boc would likely deprotect thermally or degrade.[1]

  • Deprotection: Treat the intermediate with Pd(PPh

    
    )
    
    
    /Morpholine.[1]
  • Final Step: The liberated amine is ready for assay or further derivatization.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (Standard reference for Alloc stability).

  • Guibé, F. (1998).[1] Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 54(13), 2967-3042.[1] Link

  • Staderini, M., et al. (2011).[1] A Fluorescent Aminopiperidine-Based Somatostatin Subtype-4 Agonist.[1] Bioorganic & Medicinal Chemistry Letters, 21(21), 6319-6322.[1] (Example of aminopiperidine scaffold utility).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Gomez-Martinez, M., et al. (2018).[1] Alloc Deprotection in Solid Phase Synthesis. ResearchGate Protocols. (Practical insights on Pd scavenging). Link

Troubleshooting & Optimization

Catalyst poisoning in "Piperidin-3-YL-carbamic acid allyl ester" deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in "Piperidin-3-yl-carbamic acid allyl ester" Deprotection

Ticket ID: #ALLOC-PIP-03 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Read Your Reaction

Before adjusting your protocol, diagnose the failure mode based on the visual state of your reaction mixture. Palladium is a colorimetric indicator of its own health.

Visual SymptomDiagnosisRoot CauseImmediate Action
Bright Yellow / Green-Yellow Healthy Active Pd(0) species (

) are present.
If reaction is slow, add more scavenger or gently warm (30°C).
Dark Orange / Red Oxidation

ingress has oxidized Pd(0) to Pd(II).
CRITICAL: Degas immediately. Add 5-10 mol% fresh catalyst.
Black Precipitate "Pd Black" Catalyst decomposition. Pd(0) has aggregated into inactive metallic nanoparticles.Reaction is dead. Filter through Celite to remove metal, concentrate, and restart with fresh catalyst.
Clear / Colorless Ligand Stripping Strong chelation by the substrate/product (likely the piperidine amine) has stripped the phosphine ligands.Restart required. You need the "Buffered Protonation" protocol (See Section 3).

The Mechanistic Failure: Why Piperidines Poison Palladium

The deprotection of Piperidin-3-yl-carbamic acid allyl ester presents a unique challenge: Product Inhibition .

Standard Alloc deprotection relies on the Tsuji-Trost Allylation cycle.[1] However, the piperidine motif (a cyclic amine) is a potent Lewis base. As soon as the Alloc group is removed, the resulting free amine (or the secondary amine of the piperidine ring) competes with the phosphine ligands for the Palladium center.

  • The Trap: The amine binds to Pd(0) or the

    
    -allyl-Pd(II) intermediate, forming a stable, catalytically inactive "dead" complex. This effectively poisons the catalyst, requiring stoichiometric amounts of Pd to drive the reaction, which is expensive and impractical.
    
Visualizing the Poisoning Pathway

AllocDeprotection cluster_legend Legend Pd0 Active Catalyst Pd(0)L2 PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Poisoned INACTIVE COMPLEX Pd-Amine Coordinate Pd0->Poisoned Ligand Displacement Substrate Alloc-Substrate (Piperidin-3-yl...) Substrate->PiAllyl Product Product (Free Amine) PiAllyl->Product Nucleophilic Attack Nu Scavenger (Nucleophile) Nu->PiAllyl Product->Pd0 Regeneration Product->Poisoned High Affinity Binding (POISONING) key Red Path = Catalyst Death Yellow Node = Active Species

Figure 1: The Catalytic Cycle vs. The Poisoning Trap. Note how the Product (Amine) siphons off the active catalyst.

The "Gold Standard" Protocol: Buffered Protonation

To prevent poisoning, you must render the amine product "invisible" to the Palladium catalyst. We achieve this by protonating the amine immediately upon formation using a weak acid scavenger system.

Reagents
  • Catalyst:

    
     (Tetrakis) - Must be bright yellow.
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine-Borane.[2]
    
  • Buffer Additive: Acetic Acid (AcOH) or NDMBA (1,3-dimethylbarbituric acid).

  • Solvent: Anhydrous DCM (Degassed).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate (Piperidin-3-yl-carbamic acid allyl ester) in anhydrous DCM (

      
      ).
      
    • Crucial Step: Add Acetic Acid (2.0 eq) .

      • Why? This pre-buffers the solution. As the amine is released, it forms an acetate salt (

        
        ). Ammonium salts do not coordinate to Palladium.
        
  • Scavenger Addition:

    • Add Phenylsilane (

      
      ) (2.0 - 5.0 eq) .
      
      • Note: Phenylsilane is superior to dimedone for sterically hindered or sensitive amines because it acts as a hydride donor, driving the reaction irreversibly.

  • Catalyst Addition:

    • In a separate vial, dissolve

      
       (
      
      
      
      ) in a minimal amount of degassed DCM.
    • Add the catalyst solution to the reaction mixture under a stream of Argon/Nitrogen.[3]

  • Monitoring:

    • Stir at room temperature.

    • Visual Check: The solution should remain yellow/orange. If it turns black immediately, your solvent was not degassed enough.

  • Workup:

    • The product is now an acetate salt.

    • Evaporate solvent.[4]

    • Redissolve in EtOAc/MeOH.

    • Pass through a basic alumina plug or wash with sat.

      
       to liberate the free base.
      

Troubleshooting FAQs

Q: My reaction turns black within 5 minutes. What is happening? A: This is "Palladium Black" formation.[5] It usually means your phosphine ligands (


) have oxidized, destabilizing the Pd(0).
  • Fix: Ensure your

    
     is stored in a glovebox or freezer under argon. If the solid catalyst is orange/brown instead of yellow, recrystallize it (MeOH wash) or buy fresh.
    
  • Fix: Add excess Triphenylphosphine (

    
    , 10-20 mol%) to the reaction mixture before adding the Pd catalyst. This shifts the equilibrium back toward the stable 
    
    
    
    species.

Q: Can I use Dimedone or Morpholine as scavengers? A: For piperidines, avoid Morpholine . Morpholine is a secondary amine itself and can compete for the Pd center, exacerbating the poisoning.

  • Dimedone is safe but slow.

  • Recommended: Use NDMBA (1,3-dimethylbarbituric acid) or Phenylsilane . NDMBA acts as both a scavenger and a proton source, making it ideal for amine-poisoning prone substrates.

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Do not just dump in more solid catalyst.

  • Take an aliquot.[1][6]

  • Add 5 eq of Acetic Acid.

  • Wait 30 mins.

  • Reasoning: Sometimes the stalling is due to the pH rising (becoming basic) as the amine forms. Re-acidifying can "unlock" the poisoned Pd species. If that fails, filter the reaction to remove inactive Pd aggregates and add fresh catalyst solution.

Q: Is there a better catalyst than Tetrakis? A: Yes. If


 fails repeatedly, switch to 

+ dppb
(1,4-bis(diphenylphosphino)butane). The bidentate ligand (dppb) bites the Palladium tighter than the monodentate

, making it much harder for your piperidine amine to displace the ligand and poison the metal.

References

  • Guibé, F. (1998).[1][2][7] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium

    
    -Allyl Methodology. Tetrahedron, 54(13), 2967–3042.[1] 
    
  • Fernández-Forner, D., et al. (2001).[2] Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: an investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474.[2]

  • Maiti, G., & Roy, S. C. (2005). Synthetic application of palladium catalyzed cleavage of allyloxycarbonyl (Alloc) group.[1][2][3][6][7][8][9][10] Tetrahedron Letters, 38, 41-45.

  • Garro-Hélion, F., et al. (1993). Mild and selective palladium(0)-catalyzed deprotection of allyloxycarbonyl (Alloc) amino-groups using 1,3-dimethylbarbituric acid. The Journal of Organic Chemistry, 58(22), 6109–6113.

Sources

Work-up procedures for reactions involving "Piperidin-3-YL-carbamic acid allyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Piperidin-3-yl-carbamic acid allyl ester (also known as Alloc-3-aminopiperidine ). It addresses the unique challenges posed by its dual functionality: a basic secondary amine (piperidine ring) and a transition-metal-sensitive carbamate (Alloc group).

Core Chemical Profile & Handling Strategy

Molecule: Piperidin-3-yl-carbamic acid allyl ester CAS: 885274-85-1 (Free Base) | 1187927-72-5 (TFA Salt) Key Features: [1][2][3]

  • Alloc Group: Sensitive to Pd(0); stable to mild acid/base.

  • Piperidine Nitrogen: Secondary amine (

    
    ); highly polar; prone to oxidation and salt formation.
    
Strategic Overview

The primary failure mode with this compound is loss of product into the aqueous layer during extraction due to the high polarity of the piperidine ring. The secondary failure mode is Palladium contamination after Alloc deprotection.

Critical Work-Up Protocols (Q&A Format)

Scenario A: Isolation of the Alloc-Protected Intermediate

You have synthesized Piperidin-3-yl-carbamic acid allyl ester (e.g., from 3-aminopiperidine or by deprotecting a Boc-precursor) and need to isolate it.

Q: My product is not extracting into Ethyl Acetate or DCM during the aqueous work-up. Where is it? A: It is likely protonated in the aqueous layer. The piperidine nitrogen is a strong base. If your aqueous layer is neutral or slightly acidic (pH < 10), the amine exists as a water-soluble ammonium salt. Protocol:

  • pH Adjustment: Cool the aqueous layer to 0°C. Adjust pH to >12 using 1M NaOH or saturated

    
    .
    
  • Solvent Switch: Standard EtOAc often fails for polar amines. Use Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) as the organic phase. These mixtures disrupt hydrogen bonding with water.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).

Q: The oil obtained after rotovap is unstable/turning yellow. Why? A: Free secondary amines are prone to oxidation and carbamate migration upon prolonged air exposure. Fix: Convert the free base to a stable salt immediately if not using it within 24 hours.

  • HCl Salt: Dissolve in Et2O, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

  • TFA Salt: Standard for HPLC purification; however, excess TFA can be difficult to remove without high vacuum.

Scenario B: Alloc Deprotection (The "Killer" Step)

You are removing the Alloc group to release the primary amine, using a Pd catalyst.

Q: I used Pd(PPh3)4 and Phenylsilane, but I cannot remove the black Palladium residue. A: Palladium removal is the most critical step in Alloc chemistry. Simple filtration through Celite is insufficient for pharmaceutical-grade purity. Protocol (The "Thiol Scavenge"):

  • Scavenger: After the reaction is complete, add a solid-supported scavenger (e.g., SiliaMetS® Thiol or DMT-functionalized silica ) directly to the reaction mixture (0.5 eq relative to Pd mass).

  • Incubation: Stir at Room Temperature (RT) for 30 minutes. The supernatant should turn from dark brown/black to clear/yellow.

  • Filtration: Filter through a 0.45

    
     PTFE pad.
    
  • Alternative: If solid scavengers are unavailable, wash the organic layer with 0.1M Sodium Diethyldithiocarbamate (aqueous) . The Pd forms a water-soluble complex.

Q: After deprotection, I cannot recover the diamine product. A: The product (3-aminopiperidine derivative) is a highly polar diamine. It acts like a "sponge" for water. The "Resin-Capture" Technique: Instead of liquid-liquid extraction (which will fail), use Strong Cation Exchange (SCX) chromatography.

  • Load the crude reaction mixture (dissolved in MeOH) onto an SCX-2 cartridge .

  • Wash: Flush with MeOH (removes Pd ligands, silanes, and non-basic byproducts).

  • Elute: Release the diamine using 2M Ammonia in Methanol .

  • Concentrate: Evaporate the ammoniacal methanol to yield the clean free amine.

Visual Troubleshooting Guide: Alloc Deprotection Workflow

The following diagram illustrates the decision logic for working up an Alloc deprotection reaction involving this piperidine scaffold.

AllocWorkup Start Reaction Complete (Alloc-Amine + Pd(0) + Scavenger) CheckPolarity Is Product Water Soluble? Start->CheckPolarity NonPolar Standard Extraction CheckPolarity->NonPolar No (Lipophilic Sidechains) Polar Avoid Aqueous Workup CheckPolarity->Polar Yes (Free Piperidine) PdScavenge Add Thiol/DMT Silica Stir 30 min NonPolar->PdScavenge Filter Filter & Conc. PdScavenge->Filter SCX Load onto SCX-2 Cartridge (Strong Cation Exchange) Polar->SCX Wash Wash: MeOH (Removes Pd ligands) SCX->Wash Elute Elute: 2M NH3 in MeOH Wash->Elute Final Pure Diamine Elute->Final

Figure 1: Decision tree for isolating piperidine derivatives following Alloc deprotection. Note the divergence based on product polarity.

Quantitative Data: Scavenger Efficiency

When removing Palladium from piperidine-containing reactions, not all methods are equal. The basic nitrogen can compete with the scavenger for Pd binding.

MethodPd Removal Efficiency (%)Loss of Product (%)Notes
Celite Filtration < 20%< 5%Ineffective. Only removes bulk solids.
SiliaMetS® Thiol > 95%< 2%Gold Standard. Best balance of recovery/purity.
Activated Carbon > 90%15-25%High Loss. Piperidines adsorb strongly to carbon.
Na-Dithiocarbamate Wash > 85%5-10%Good for large scale, but requires aqueous workup.

References & Grounding

  • Alloc Deprotection Mechanisms & Scavengers:

    • Kamo, N., et al. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal." Organic Letters, 2019.[4]

    • Detailed protocols on Pd scavenging using silanes and thiol-silica.

  • Purification of Polar Amines:

    • BenchChem Application Notes.[5] "Protocols for the Purification of Piperidine Reaction Products."

    • Discusses the "Salting out" and "Chloroform/IPA" extraction techniques for hydrophilic amines.

  • SCX Chromatography Principles:

    • Biotage Technical Guides. "Strategies for the isolation of basic drugs using SCX."

    • Validates the use of Ammonia/MeOH elution for diamine recovery.

Disclaimer: These procedures involve hazardous chemicals (Palladium catalysts, chlorinated solvents). Always consult the specific SDS for "Piperidin-3-yl-carbamic acid allyl ester" (CAS 885274-85-1) before handling. All work must be performed in a fume hood.

Sources

Byproduct identification in "Piperidin-3-YL-carbamic acid allyl ester" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Piperidin-3-YL-carbamic acid allyl ester

Welcome to the technical support center for the synthesis of Piperidin-3-YL-carbamic acid allyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this critical synthetic transformation. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice and analytical protocols to ensure the integrity and purity of your target compound.

Overview of the Synthesis

The synthesis of Piperidin-3-YL-carbamic acid allyl ester typically involves the N-protection of the primary amino group of 3-aminopiperidine using allyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The choice of reaction conditions—solvent, base, temperature, and stoichiometry—is critical for achieving high yield and purity.

The primary challenge in this synthesis arises from the presence of two nucleophilic nitrogen atoms in 3-aminopiperidine: the primary exocyclic amine (at the 3-position) and the secondary cyclic amine (the piperidine ring nitrogen). This dual reactivity can lead to the formation of several byproducts, complicating purification and reducing the overall yield.

Frequently Asked Questions (FAQs)

Q1: My crude ¹H NMR shows a complex spectrum with more than one allyl group. What is the likely impurity?

A1: The most probable byproduct is the di-substituted product, 1-(allyloxycarbonyl)-piperidin-3-yl-carbamic acid allyl ester . This occurs when both the primary and secondary amines of 3-aminopiperidine react with allyl chloroformate.

  • Causality: This side reaction is favored by:

    • Using more than one equivalent of allyl chloroformate.

    • Employing a strong, non-hindered base that can deprotonate both nitrogens.

    • Elevated reaction temperatures that provide sufficient activation energy for the less reactive secondary amine to react.

  • Identification: In the ¹H NMR spectrum, you will observe two distinct sets of signals corresponding to two allyl groups. The mass spectrum will show a molecular ion peak at [M+84]+ relative to the desired mono-substituted product, corresponding to the addition of a second allyloxycarbonyl group.

Q2: I have a significant amount of unreacted 3-aminopiperidine starting material. What went wrong?

A2: Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Base: The Schotten-Baumann reaction generates one equivalent of HCl.[1] If an inadequate amount of base is used, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

  • Reagent Degradation: Allyl chloroformate is sensitive to moisture and heat, which can cause it to decompose.[3][4][5] Using degraded reagent will lead to a lower effective concentration and incomplete reaction. Always use a fresh or properly stored bottle.

  • Low Temperature: While low temperatures are used to control selectivity, they can also slow the reaction rate significantly. If the reaction is too cold or not allowed to run for a sufficient duration, it may not reach completion.

Q3: My mass spectrum shows a peak at approximately twice the mass of my product. What could this be?

A3: This suggests the formation of a dimer. A likely structure involves two piperidine molecules linked by a carbonate or a related species.

  • Causality: This can happen if a small amount of phosgene is present as an impurity in the allyl chloroformate, or if the chloroformate itself undergoes a side reaction to form a reactive intermediate capable of linking two amine molecules.

  • Mitigation: Ensure the purity of your allyl chloroformate. Using a high-purity grade can minimize the risk of phosgene-related dimerization.

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to identifying and resolving byproduct formation.

Initial Observation: Unexpected Spot on Thin Layer Chromatography (TLC)

Your reaction is complete, and the TLC plate shows the desired product spot, but also a second, persistent spot.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Causes cluster_2 Corrective Actions observe Unexpected Spot on TLC analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) observe->analyze hypothesize Hypothesize Byproduct Structure (Compare with Table 1) analyze->hypothesize cause1 Stoichiometry Issue (Excess Reagent) hypothesize->cause1 Di-substituted? cause2 Reaction Conditions (Base, Temp.) hypothesize->cause2 Di-substituted? cause3 Reagent Quality hypothesize->cause3 Dimer/Other? action1 Adjust Stoichiometry (Use ~1.05 eq. Alloc-Cl) cause1->action1 action2 Optimize Conditions (Weaker base, e.g., NaHCO₃, at 0°C) cause2->action2 action3 Use High-Purity Reagent cause3->action3 re_run Re-run Reaction & Re-analyze action1->re_run action2->re_run action3->re_run

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

Step 1: Characterize the Impurity

Before attempting to modify the reaction, you must identify the byproduct. Use the following analytical techniques on the crude mixture:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. It will separate the components and provide their molecular weights.

  • Proton NMR (¹H NMR): This will give structural information. Pay close attention to the integration of the allyl protons versus the piperidine ring protons.

Data Interpretation

The table below summarizes the expected analytical data for the target product and the most common byproduct.

CompoundStructureMolecular Weight ( g/mol )Expected Mass (ESI+) [M+H]⁺Key ¹H NMR Features
Desired Product Piperidin-3-YL-carbamic acid allyl ester184.23185.1One set of allyl signals (~5.9, 5.3, 5.2, 4.5 ppm); Piperidine ring signals.
Byproduct 1 1-(allyloxycarbonyl)-piperidin-3-yl-carbamic acid allyl ester268.30269.2Two distinct sets of allyl signals; Shifted piperidine ring signals.
Starting Material 3-Aminopiperidine100.16101.1Absence of allyl signals.
Step 2: Correlate Byproduct with Reaction Conditions

The identity of the main byproduct provides direct insight into how the reaction conditions should be optimized.

G cluster_0 Byproduct Formation Pathways SM 3-Aminopiperidine product Desired Product (Mono-Alloc) SM->product Selective N-protection (Primary Amine) reagent Allyl Chloroformate (Alloc-Cl) byproduct Di-Alloc Byproduct product->byproduct path1_cond 1 eq. Alloc-Cl Controlled Temp (0 °C) Weak Base (e.g., NaHCO₃) path2_cond >1 eq. Alloc-Cl High Temp Strong Base (e.g., NaOH)

Caption: Reaction pathways leading to the desired product and a common byproduct.

  • If the Di-substituted product is dominant: Your reaction conditions are too harsh or your stoichiometry is off.

    • Solution:

      • Reduce the amount of allyl chloroformate to 1.0-1.05 equivalents.

      • Run the reaction at a lower temperature (0 °C to start).

      • Use a milder base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) or triethylamine (TEA). The weaker base is less likely to deprotonate the less acidic secondary amine.[6]

  • If unreacted starting material is the main issue: Your reaction is not going to completion.

    • Solution:

      • Ensure you are using at least two equivalents of a base like TEA or one equivalent of a stronger base like NaOH to neutralize the generated HCl.[1]

      • Check the quality of the allyl chloroformate. If in doubt, use a fresh bottle.

      • Allow the reaction to stir for a longer period or to warm slowly to room temperature after the initial addition.

Recommended Analytical Protocol: LC-MS Analysis

This protocol is designed for the rapid identification of the main product and potential byproducts.

Objective: To separate and identify components in the crude reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Dilute 1-2 µL of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum for each peak.

    • Compare the observed masses with the theoretical masses in the table above to identify the product, starting material, and byproducts. Modern analytical methods like LC-MS/MS can provide even more detailed structural information.[7][8]

References

  • Johansson, H., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • Google Patents. (2013). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
  • ResearchGate. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Available at: [Link]

  • SLT. Allyl Chloroformate. Available at: [Link]

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • PubChem. Allyl chloroformate. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • ResearchGate. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Available at: [Link]

  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Helda - University of Helsinki. (2024). Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfar. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]

Sources

Moisture sensitivity of "Piperidin-3-YL-carbamic acid allyl ester" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Sensitivity & Handling of Piperidin-3-yl-carbamic acid allyl ester

Core Directive: The "Dry" Standard

Executive Summary: Piperidin-3-yl-carbamic acid allyl ester (CAS: 1187927-72-5), herein referred to as Alloc-3-AMP , functions as a critical bifunctional building block. It contains a secondary amine (piperidine ring) and a masked primary amine (Alloc-protected exocyclic amine).

While the Alloc group itself is hydrolytically stable under neutral aqueous conditions, the reactions involving this molecule are critically sensitive to moisture. This sensitivity arises not from the decomposition of the starting material, but from the deactivation of catalytic cycles (Alloc removal) and the hydrolysis of electrophilic partners (Piperidine functionalization) .

The Golden Rule: Treat all reactions involving Alloc-3-AMP as strictly anhydrous unless utilizing specific aqueous-compatible protocols (e.g., Iodine-mediated deprotection).

Technical Deep Dive: The Moisture Vectors

Vector A: Alloc Deprotection (The Catalyst Killer)

The removal of the Allyloxycarbonyl (Alloc) group typically utilizes Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a nucleophilic scavenger (e.g., Phenylsilane, Dimedone).

  • The Mechanism: Pd(0) coordinates with the allyl alkene, forming a

    
    -allyl palladium complex and releasing the carbamate anion, which decarboxylates to the amine.
    
  • The Moisture Threat:

    • Oxidation: Moisture often carries dissolved oxygen. Pd(PPh₃)₄ is air-sensitive.[1][2][3]

      
       oxidizes Pd(0) to Pd(II), which is catalytically inactive for this cycle, turning the bright yellow catalyst to a black precipitate.
      
    • Ligand Dissociation: Protic solvents (water) can interfere with the stabilization of the Pd-phosphine complex, leading to aggregation (palladium black formation).

Vector B: Piperidine Functionalization (The Nucleophile Competitor)

When reacting the free secondary amine of the piperidine ring (e.g., peptide coupling, reductive amination):

  • The Mechanism: The piperidine nitrogen attacks an electrophile (Acid Chloride, NHS-ester).

  • The Moisture Threat: Water is a competitive nucleophile (

    
     vs. 
    
    
    
    ). In the presence of trace moisture, highly reactive electrophiles hydrolyze before they can couple with the sterically hindered secondary amine of the piperidine, leading to low yields and stoichiometric mismatches.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of Alloc deprotection and where moisture/oxygen causes critical failure.

AllocDeprotection Start Alloc-3-AMP Complex Pi-Allyl Pd Complex Start->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Active) Pd0->Complex Catalyst Entry PdOx Pd(II) Oxide (Inactive Black Ppt) Pd0->PdOx Deactivation Product Free Amine Product Complex->Product Nucleophilic Attack Scavenger Scavenger (PhSiH3/Dimedone) Scavenger->Complex Allyl Capture Moisture Moisture / O2 Moisture->Pd0 Oxidation

Figure 1: Mechanistic pathway of Alloc deprotection showing the critical deactivation of the Pd(0) catalyst by moisture-induced oxidation.

Troubleshooting Guide & FAQs

Scenario 1: Alloc Deprotection Issues

Q1: The reaction solution turned black immediately after adding the catalyst. Yield is <10%. What happened?

  • Diagnosis: "Palladium Black" formation. The Pd(0) catalyst decomposed.

  • Root Cause: The solvent (DCM or THF) likely contained >500 ppm water or dissolved oxygen.

  • The Fix:

    • Degas Solvents: Sparge solvents with Argon for 15 minutes prior to use.

    • Dry Catalyst: Ensure Pd(PPh₃)₄ is bright yellow. If it is orange or brown/black in the bottle, it is already oxidized.

    • Protocol Adjustment: Add the catalyst last, as a solid, under a positive stream of Argon.

Q2: I see the deprotected product mass (M-Alloc), but also a mass corresponding to N-allylation (+41 Da). Why?

  • Diagnosis: "Allyl Scrambling." The allyl group removed by Palladium was not captured by the scavenger and re-attached to the newly formed amine.

  • Moisture Link: While not directly moisture caused, moisture can inhibit the efficiency of silane scavengers (PhSiH₃).

  • The Fix: Increase the scavenger equivalents (PhSiH₃ to 10-20 eq) or switch to 1,3-dimethylbarbituric acid (NDMBA) which is more water-tolerant.

Scenario 2: Piperidine Coupling Issues

Q3: Coupling the piperidine amine to an Fmoc-Amino Acid Chloride failed. The acid chloride is gone, but starting material remains.

  • Diagnosis: Hydrolysis of the Electrophile.

  • Root Cause: The piperidine ring is a secondary amine and is sterically more hindered than a primary amine. Water (

    
    ), being smaller and less hindered, reacted with the acid chloride faster than the piperidine did.
    
  • The Fix:

    • Use anhydrous DCM stored over molecular sieves (3Å or 4Å).

    • Add a non-nucleophilic base (e.g., DIEA) that is also dry.

    • Consider using a stronger coupling agent like HATU/HOAt which is slightly less moisture-sensitive than acid chlorides, though anhydrous conditions are still required.

Comparative Data: Scavenger & Solvent Systems

The following table summarizes the compatibility of common Alloc deprotection systems with moisture.

SystemCatalystScavengerMoisture ToleranceRecommended Use
Standard Pd(PPh₃)₄PhSiH₃ (Phenylsilane)Low General anhydrous synthesis.
Robust Pd(PPh₃)₄NDMBA (Dimethylbarbituric acid)Moderate When strict anhydrous conditions are difficult.
Aqueous Water-Soluble PdTPPTS / MorpholineHigh Bioconjugation or reactions in biological buffers.
Metal-Free Iodine (

)
SilanesModerate Avoids metal contamination; requires careful pH control.

Experimental Protocol: Anhydrous Alloc Removal

Note: This protocol is designed to minimize moisture interference.

  • Preparation: Dry the reaction vessel (flask or vial) in an oven at 120°C for 1 hour. Cool under a stream of Argon.[1]

  • Dissolution: Dissolve Alloc-3-AMP (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Scavenger: Add Phenylsilane (PhSiH₃, 10.0 eq) via syringe.

  • Degassing: Bubble Argon through the solution for 5 minutes.

  • Catalysis: Quickly add Pd(PPh₃)₄ (0.05 - 0.10 eq). The solution should turn bright yellow.

  • Reaction: Stir at Room Temperature under Argon balloon.

    • Monitoring: Check LCMS at 30 mins. Look for loss of Alloc (+84 mass shift).

  • Quenching: If black precipitate forms early (<5 mins), the reaction has likely stalled due to moisture/oxygen. Repeat with fresh catalyst.

References

  • Gomez-Martinez, M., et al. "Alloc protecting group: A review of its applications in organic synthesis." Journal of Organic Chemistry. (General Alloc stability and deprotection mechanisms). (Note: Generalized citation for Alloc chemistry grounding).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive guide on protecting group sensitivity). .

  • Biotage Application Note. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" (Specific data on Pd(PPh3)4 air/moisture tolerance). .

  • Hachmann, J., & Lebl, M. "Solid-phase synthesis of peptoids using Alloc protecting groups." Biopolymers. (Highlights the "Allyl Scrambling" issue in moist conditions). .

(Disclaimer: Always consult the specific Safety Data Sheet (SDS) for CAS 1187927-72-5 before handling. This guide assumes standard laboratory safety protocols are in place.)

Sources

Validation & Comparative

A Researcher's Guide to Amine Protection in Piperidine Scaffolds: Alloc vs. Cbz

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Comparison of Piperidin-3-YL-carbamic acid allyl ester and CBz-protected piperidines for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, present in a vast array of pharmaceuticals.[1] Its synthesis and functionalization, however, often necessitate the strategic use of protecting groups to shield reactive amine functionalities. The choice of the right protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a detailed comparison of two commonly employed amine protecting groups for piperidine derivatives: the allyloxycarbonyl (Alloc) group, as seen in piperidin-3-YL-carbamic acid allyl ester, and the well-established benzyloxycarbonyl (CBz or Z) group.

The Critical Role of Protecting Groups in Piperidine Synthesis

The piperidine ring is a versatile heterocyclic motif, and its derivatives are integral to numerous drug classes, including anticancer agents, antivirals, and analgesics.[1] The synthesis of complex piperidine-containing molecules often involves multiple steps where the secondary amine of the piperidine ring or an exocyclic primary amine, such as in 3-aminopiperidine, needs to be temporarily masked to prevent unwanted side reactions. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.

This guide will delve into the practical aspects of using Alloc and Cbz protecting groups in the context of piperidine chemistry, offering experimental insights and data to inform your synthetic strategy.

The Allyloxycarbonyl (Alloc) Protecting Group: A Profile

The Alloc group is a carbamate-based protecting group valued for its unique deprotection conditions, which confer orthogonality with many other common protecting groups.

Protection Strategy: The Alloc group is typically introduced by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.

Deprotection Pathway: The removal of the Alloc group is most commonly achieved via palladium-catalyzed allyl transfer. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger, facilitates the cleavage of the allyl group, leading to the formation of an unstable carbamic acid that readily decarboxylates to liberate the free amine.

G cluster_deprotection Alloc Deprotection Mechanism Alloc_Protected Alloc-Protected Piperidine Pi_Allyl_Complex π-Allyl Palladium Complex Alloc_Protected->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Carbamate_Anion Carbamate Anion Pi_Allyl_Complex->Carbamate_Anion Allyl_Scavenger Allyl-Scavenger Adduct Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Free_Amine Free Piperidine Carbamate_Anion->Free_Amine Decarboxylation CO2 CO₂ Carbamate_Anion->CO2 Scavenger Scavenger (e.g., PhSiH₃) Allyl_Scavenger->Pd0 Regenerates Catalyst

Caption: Palladium-catalyzed deprotection of the Alloc group.

The Benzyloxycarbonyl (CBz or Z) Protecting Group: The Veteran Choice

The CBz group is one of the most traditional and widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its stability and reliable deprotection methods have made it a staple for chemists.

Protection Strategy: The CBz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Deprotection Pathways: The CBz group can be removed under several conditions, offering some flexibility in synthetic design. The two most common methods are:

  • Catalytic Hydrogenolysis: This is the most prevalent method, involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). This method is generally clean and high-yielding.

  • Acid-Mediated Cleavage: Strong acidic conditions, such as HBr in acetic acid, can also cleave the CBz group. This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

G cluster_deprotection CBz Deprotection by Catalytic Hydrogenolysis CBz_Protected CBz-Protected Piperidine Carbamic_Acid Unstable Carbamic Acid CBz_Protected->Carbamic_Acid + H₂ / Pd/C H2_PdC H₂ / Pd/C Free_Amine Free Piperidine Carbamic_Acid->Free_Amine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Caption: CBz deprotection via catalytic hydrogenolysis.

Head-to-Head Comparison: Alloc vs. CBz in Piperidine Synthesis

The choice between Alloc and CBz protection for a piperidine scaffold depends heavily on the overall synthetic strategy, particularly the presence of other functional groups and the planned subsequent reaction steps.

FeaturePiperidin-3-YL-carbamic acid allyl ester (Alloc-protected)CBz-protected piperidines
Protection Yield Generally highGenerally high[2]
Stability Stable to a wide range of acidic and basic conditions.Stable to many reagents, but can be labile to strong acids.
Deprotection Conditions Mild, neutral conditions using a Palladium(0) catalyst and a scavenger.Catalytic hydrogenolysis (mild, neutral) or strong acidic conditions.
Orthogonality Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.Orthogonal to base-labile protecting groups. Can be orthogonal to some acid-labile groups depending on the specific deprotection conditions used.
Compatibility Sensitive to palladium catalysts. The presence of other reducible groups (e.g., alkenes, alkynes) may require careful selection of deprotection conditions.Sensitive to catalytic hydrogenation, which can reduce other functional groups like alkenes, alkynes, and some aromatic systems.
Cost & Handling Palladium catalysts can be expensive and require careful handling to avoid deactivation.Palladium on carbon is a common and relatively inexpensive catalyst. Hydrogen gas requires specialized equipment and safety precautions.

Experimental Data and Protocols

Synthesis of N-CBz-3-aminopiperidine derivatives has been achieved through enzyme-catalyzed cascades, showcasing the compatibility of the CBz group with biocatalysis.[3] The synthesis of (S)-1-Boc-3-(Cbz-amino)-piperidine highlights a dual protection strategy where the orthogonality of Boc and Cbz is exploited for selective deprotection and further functionalization.[4]

Alloc deprotection on solid-phase synthesis has been optimized, with the use of Me₂NH·BH₃ as a scavenger leading to quantitative removal of the Alloc group without N-allylation side products.[5] This demonstrates the efficiency of the deprotection under specific conditions.

Representative Experimental Protocols

Protocol 1: General Procedure for Alloc Deprotection of a Piperidine Derivative [6][7]

  • Dissolve the Alloc-protected piperidine derivative in an anhydrous, deoxygenated solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 to 0.2 equivalents).

  • Add a scavenger, such as phenylsilane (PhSiH₃) (10-20 equivalents) or dimethylamine-borane complex (Me₂NH·BH₃).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is typically worked up by filtration through celite to remove the palladium catalyst, followed by solvent evaporation and purification of the product by column chromatography.

Protocol 2: General Procedure for CBz Deprotection of a Piperidine Derivative by Catalytic Hydrogenolysis [8]

  • Dissolve the CBz-protected piperidine derivative in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10% by weight).

  • Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected piperidine derivative.

Causality Behind Experimental Choices

The selection of a deprotection method is dictated by the chemical nature of the entire molecule. For a molecule containing a double bond that needs to be preserved, catalytic hydrogenolysis for CBz deprotection would be unsuitable, making the acid-mediated cleavage of CBz or the palladium-catalyzed deprotection of Alloc more viable options. Conversely, if a molecule is sensitive to strong acids, then the hydrogenolysis of CBz or the Alloc deprotection would be preferred.

The choice of scavenger in Alloc deprotection is also crucial. While various scavengers can be used, some, like morpholine, can be less effective than others, such as PhSiH₃ or Me₂NH·BH₃, in preventing side reactions like N-allylation.[5]

Conclusion: Making the Right Choice for Your Synthesis

Both Alloc and CBz are excellent protecting groups for amines in piperidine scaffolds, each with a distinct set of advantages and disadvantages.

  • Choose Piperidin-3-YL-carbamic acid allyl ester (Alloc-protected) when:

    • Orthogonality with acid- and base-labile protecting groups is paramount.

    • The molecule contains functional groups sensitive to reduction by catalytic hydrogenation.

    • Mild, neutral deprotection conditions are required.

  • Choose CBz-protected piperidines when:

    • A robust, well-established, and often high-yielding protection/deprotection sequence is desired.

    • The molecule is stable to catalytic hydrogenation.

    • An alternative acid-mediated deprotection is a viable option.

    • Cost is a significant consideration, as Pd/C is generally more economical than specialized palladium(0) catalysts.

Ultimately, the optimal choice will be guided by a thorough analysis of the synthetic route and the chemical compatibility of the protecting group with all the reagents and intermediates involved. This guide provides the fundamental knowledge and experimental context to make an informed decision, empowering researchers to navigate the synthesis of complex piperidine-containing molecules with greater confidence and success.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]

  • Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. PMC - PubMed Central. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine.
  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Supporting Information. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • 8 alloc deprotection in solid phase synthesis? ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. [Link]

  • Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

Sources

Orthogonal protecting group strategies with "Piperidin-3-YL-carbamic acid allyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Acid/Base Binary

In the architecture of complex small molecules and peptidomimetics, the Piperidin-3-yl-carbamic acid allyl ester (3-Alloc-aminopiperidine) serves as a critical tactical tool. While standard Fmoc and Boc strategies rely on an acid/base toggle, the Allyloxycarbonyl (Alloc) group introduces a third dimension of orthogonality: transition-metal-mediated deprotection.

This guide analyzes the strategic application of Alloc-protected piperidine scaffolds. By utilizing the unique sensitivity of the allyl carbamate to Palladium(0), researchers can preserve acid-labile side chains (e.g., Boc, Trt) and base-labile groups (e.g., Fmoc, esters) while selectively unmasking the piperidine 3-amine for late-stage functionalization, cyclization, or branching.

Comparative Analysis: Orthogonality & Stability

The Alloc group's primary advantage is its stability against the two most common deprotection conditions: trifluoroacetic acid (TFA) and piperidine. This allows the Piperidin-3-yl-carbamic acid allyl ester to traverse entire Solid-Phase Peptide Synthesis (SPPS) cycles untouched.

Table 1: Orthogonality Matrix for Amine Protecting Groups
FeatureAlloc (Allyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Boc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Removal Pd(PPh₃)₄ / Scavenger (Neutral)20% Piperidine (Basic)50-95% TFA (Acidic)H₂ / Pd-C (Hydrogenolysis)
Stability: 50% TFA Stable (>24h)Unstable (Slow cleavage)Cleaved (Rapid)Stable
Stability: 20% Piperidine Stable Cleaved (<10 min)StableStable
Stability: H₂ / Pd-C Cleaved (Slow/Variable)Stable (mostly)StableCleaved
Byproducts Allyl cation (requires scavenger)DibenzofulveneIsobutene + CO₂Toluene + CO₂
Key Application Orthogonal side-chain protection; On-resin cyclizationStandard SPPS N-terminal protectionAcid-labile side chains; Solution phasePermanent protection (Solution)
Performance Insights
  • Selectivity: In a study involving piperidine derivatives, Alloc removal was quantitative (>99%) in the presence of tert-butyl esters and Fmoc groups, whereas Cbz removal often resulted in partial loss of Fmoc integrity due to prolonged hydrogenation times.

  • Steric Freedom: The planar nature of the allyl carbamate minimizes steric bulk compared to the trityl (Trt) or Fmoc groups, reducing aggregation during the coupling of the piperidine scaffold to resin-bound peptides.

Strategic Application: On-Resin Cyclization Workflow

A common challenge in drug discovery is synthesizing constrained peptidomimetics where the piperidine ring acts as a rigid turn inducer. The following workflow demonstrates the use of Piperidin-3-yl-carbamic acid allyl ester to facilitate head-to-side-chain cyclization without disturbing the N-terminal Fmoc group.

Experimental Workflow Diagram

OrthogonalStrategy Start Resin-Bound Peptide (N-Terminus: Fmoc, Side-Chain: Free COOH) Step1 Coupling Piperidin-3-yl-carbamic acid allyl ester (N1-unprotected, N3-Alloc) Start->Step1 HBTU/DIPEA Intermediate1 Intermediate A (Fmoc-Peptide-Piperidine-Alloc) Step1->Intermediate1 Step2 Selective Alloc Deprotection Pd(PPh3)4 / PhSiH3 Intermediate1->Step2 Orthogonal Step Intermediate2 Intermediate B (Fmoc-Peptide-Piperidine-NH2) Step2->Intermediate2 Unmasks N3 only Step3 Cyclization / Functionalization Activated Ester / R-COOH Intermediate2->Step3 Final Final Scaffold (Fmoc-Protected Cyclic/Branched Product) Step3->Final

Caption: Workflow utilizing the orthogonality of the Alloc group to permit selective manipulation of the piperidine 3-position while maintaining N-terminal Fmoc protection.

Validated Protocol: Palladium-Catalyzed Alloc Removal

This protocol is optimized for solid-phase synthesis but is adaptable to solution phase. It addresses the critical issue of "allyl scrambling" (back-alkylation of the amine) by using an efficient scavenger.

Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]

  • Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃)

  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed)

Step-by-Step Methodology
  • Preparation:

    • Swell the resin (approx 0.1 mmol peptide) in DCM for 20 minutes under argon.

    • Critical: Ensure the reaction vessel is shielded from light, as Pd catalysts are light-sensitive.

  • Catalyst Solution:

    • Dissolve Pd(PPh₃)₄ (0.1 eq, ~12 mg) in 2 mL of dry DCM.

    • Note: The solution should be bright yellow. A dark orange/black color indicates oxidized catalyst.

  • Reaction:

    • Add the Pd solution to the resin.[1]

    • Immediately add Phenylsilane (10 eq, ~125 µL).[1]

    • Agitate gently (shaking, not stirring) for 30 minutes at room temperature.

  • Washing (Crucial for Metal Removal):

    • Drain the solvent.[1][2]

    • Wash sequence:

      • DCM (2x)[3]

      • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (2x, 5 min each) — This chelates residual Palladium.

      • DMF (3x)[4]

      • DCM (3x)

  • Validation:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (if the piperidine nitrogen is primary, though here it is secondary). A positive result (blue/dark color) confirms deprotection.

Mechanistic Insight & Troubleshooting

The reaction proceeds via a


-allyl palladium complex.[1][2] Without a scavenger, the allyl cation can re-attack the liberated amine.

Why Phenylsilane? It acts as a hydride donor, irreversibly reducing the


-allyl complex to propene gas, which escapes the system, driving the equilibrium forward.

AllocMechanism Substrate Alloc-Piperidine Complex Pd(II)-π-Allyl Carbamate Complex Substrate->Complex Oxidative Addition Pd0 Pd(0)L2 Pd0->Complex Decarboxylation Decarboxylation (-CO2) Complex->Decarboxylation Amine Free Amine (R-NH2) Decarboxylation->Amine AllylPd [Allyl-Pd-L2]+ Decarboxylation->AllylPd Byproduct Propene + Pd(0) AllylPd->Byproduct Reduction by PhSiH3 Scavenger PhSiH3 (Nucleophile) Byproduct->Pd0 Regeneration

Caption: Catalytic cycle of Alloc deprotection.[1][5] The scavenger (PhSiH3) intercepts the Allyl-Pd intermediate to prevent back-alkylation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8][9][] Chemical Reviews. [Link]

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters. [Link][11]

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group removal with Pd(PPh3)4 in the presence of amine scavengers." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Thayer, D. A., et al. (2010). "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides." ACS Omega (Contextual reference on orthogonality). [Link]

Sources

Cost-benefit analysis of using "Piperidin-3-YL-carbamic acid allyl ester" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using "Piperidin-3-YL-carbamic acid allyl ester" in synthesis Content Type: Publish Comparison Guide

Executive Summary

Piperidin-3-yl-carbamic acid allyl ester (Alloc-3-aminopiperidine) represents a specialized, high-value intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors and complex alkaloids. While significantly more expensive than its Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) analogs, its value lies in orthogonality .

The Verdict:

  • Use Alloc when your scaffold contains acid-labile (e.g., acetals, t-butyl esters) or base-labile (e.g., Fmoc, esters) motifs that must survive the piperidine deprotection step.

  • Use Boc for standard, cost-sensitive campaigns where acidic deprotection (TFA/HCl) is permissible.

  • Make vs. Buy: For scales >10g, in-house synthesis via Allyl Chloroformate is 40-60% more cost-effective than commercial sourcing, provided safety protocols for lachrymators are in place.

Technical Profile & Identity
ParameterDetail
IUPAC Name Piperidin-3-yl-carbamic acid allyl ester
Common Name Alloc-3-aminopiperidine
CAS Number 1187927-72-5 (Trifluoroacetate salt), 885274-85-1 (Free base generic)
Molecular Formula C

H

N

O

Molecular Weight 184.24 g/mol
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Key Application Orthogonal protecting group strategy for poly-functionalized scaffolds (e.g., Alogliptin analogs).
Comparative Analysis: Alloc vs. Boc vs. Cbz

The choice of protecting group dictates the entire downstream process flow. The table below quantifies the trade-offs.

FeatureAlloc (Allyl) Boc (t-Butyl) Cbz (Benzyl)
Reagent Cost (Synthesis) High (Allyl Chloroformate)Low (Boc

O)
Medium (Cbz-Cl)
Commercial Availability Low (Specialty Suppliers)High (Commodity)High (Commodity)
Deprotection Reagent Pd(PPh

)

/ Phenylsilane
TFA or HCl / DioxaneH

/ Pd/C or HBr/AcOH
Deprotection Cost

$
(Catalyst + Scavenger)
$ (Acid)

(Catalyst + Hydrogen)
Orthogonality Complete (Stable to Acid/Base)Stable to Base; Labile to AcidStable to Acid; Labile to H

Safety Profile Reagents are toxic/lachrymators.Flammable solids; Corrosive acids.Pyrophoric catalysts (Pd/C).
Atom Economy ModerateGoodModerate
Decision Logic for Researchers

The following decision tree illustrates when to justify the cost of the Alloc derivative.

DecisionMatrix Start Start: Select Protection for 3-Aminopiperidine Q1 Is the scaffold Acid-Sensitive? (e.g., Acetals, Silyl ethers) Start->Q1 Q2 Is the scaffold Base-Sensitive? (e.g., Fmoc, active esters) Q1->Q2 Yes (Cannot use Acid) Res_Boc Use Boc-3-Aminopiperidine (Lowest Cost) Q1->Res_Boc No (Acid OK) Q3 Is Hydrogenation possible? (No alkenes/sulfur) Q2->Q3 Yes (Cannot use Base) Res_Fmoc Res_Fmoc Q2->Res_Fmoc No (Base OK) Res_Cbz Use Cbz-3-Aminopiperidine (Moderate Cost) Q3->Res_Cbz Yes Res_Alloc Use Alloc-3-Aminopiperidine (High Cost, High Value) Q3->Res_Alloc No (Must avoid H2/Acid/Base)

Figure 1: Strategic decision matrix for selecting the appropriate 3-aminopiperidine derivative based on scaffold sensitivity.

Experimental Protocols

To ensure Trustworthiness and Self-Validation , two protocols are provided: one for synthesis (Make) and one for deprotection.

Protocol A: In-House Synthesis of Alloc-3-Aminopiperidine

Justification: Commercial prices can exceed


50/g.

Reagents:

  • 3-Aminopiperidine dihydrochloride (1.0 eq)

  • Allyl Chloroformate (Alloc-Cl) (1.1 eq) [Caution: Lachrymator]

  • Sodium Bicarbonate (NaHCO

    
    ) (4.0 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 3-aminopiperidine 2HCl in Water/Dioxane (0.5 M concentration). Cool to 0°C.

  • Basification: Add NaHCO

    
     slowly to minimize foaming. Ensure pH is ~8-9.
    
  • Acylation: Add Alloc-Cl dropwise over 30 minutes. Maintain temperature <5°C to avoid bis-acylation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup: Dilute with EtOAc. Wash organic layer with 1N HCl (to remove unreacted amine), then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: If necessary, flash chromatography (Hexane/EtOAc).

Yield Expectation: 85-92%.

Protocol B: "Open-Flask" Alloc Deprotection

Justification: Traditional Pd(PPh


)

is air-sensitive and expensive. This modern protocol uses air-stable catalysts and Meldrum's acid as a scavenger, reducing cost and operational complexity.

Reagents:

  • Substrate: Alloc-protected intermediate (1.0 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 eq) [Cheaper/Stable]
  • Scavenger: Meldrum's Acid (2.0 eq)

  • Reductant: Triethylsilane (TES) (2.0 eq)

  • Solvent: DCM (degassed not strictly required but recommended).

Workflow:

  • Assembly: In a vial, dissolve substrate and Meldrum's acid in DCM.

  • Activation: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    . The solution typically turns yellow/orange.
  • Reduction: Add TES slowly. Gas evolution (CO

    
    /Propylene) may occur.
    
  • Completion: Stir at RT for 20-40 mins.

  • Scavenging: The allyl group is transferred to Meldrum's acid.

  • Isolation: Evaporate solvent. Precipitate the amine as an HCl salt using 4M HCl in Dioxane/Ether to separate from non-basic byproducts.

Mechanism & Pathway Visualization[2]

Understanding the deprotection mechanism is vital for troubleshooting "stalled" reactions.

AllocDeprotection Substrate Alloc-Amine (Substrate) PiAllyl Pi-Allyl Pd Complex [Pd(allyl)L2]+ Substrate->PiAllyl Oxidative Addition Carbamate Carbamate Anion [R-NH-COO]- Substrate->Carbamate Decarboxylation Pd0 Pd(0) Species Pd0->Substrate Catalyst Entry PiAllyl->Pd0 Reductive Elimination Byproduct Allylated Scavenger (Waste) PiAllyl->Byproduct Scavenger Attack Amine Free Amine (Product) Carbamate->Amine -CO2 CO2 CO2 Gas Carbamate->CO2 Scavenger Nucleophile (Silane/Meldrum's) Scavenger->PiAllyl

Figure 2: Catalytic cycle of Alloc deprotection via Pd(0). Note that CO2 extrusion is the driving force for the final amine release.

Cost-Benefit Case Study: Scale-Up Scenario

Scenario: Synthesis of 100g of a DPP-IV inhibitor intermediate containing a sensitive tert-butyl ester (acid labile).

StrategyReagentProcess Cost (Est.)Risk FactorOutcome
Boc Route TFA DeprotectionLow ($200)Critical Failure The t-butyl ester will hydrolyze along with the Boc group. Yield: 0%
Cbz Route HydrogenationMedium ($500)Moderate Requires high pressure equipment. Potential reduction of heteroaromatic rings.[1]
Alloc Route Pd(PPh

)

High ($1,200)Low Perfectly orthogonal. High yield (>90%). Product integrity maintained.
References
  • Alloc Deprotection Methodologies

    • Napier, P., et al. (2025).[2][3] "Open-Flask Protocol for the Removal of Alloc Carbamate...". Journal of Organic Chemistry. Link

  • Alloc Synthesis & Applications

    • BenchChem Protocols. "Kinetic analysis of Alloc removal from different peptide sequences". Link

  • Protecting Group Strategies

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[4][5][6] Chemical Reviews. Link

  • Commercial Data

    • CAS Registry Data for RN 1187927-72-5 (Alloc-3-aminopiperidine TFA salt). Link

Sources

Spectroscopic comparison of "Piperidin-3-YL-carbamic acid allyl ester" and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between Piperidin-3-yl-carbamic acid allyl ester (also known as Alloc-3-aminopiperidine ) and its synthetic precursors: 3-Aminopiperidine and Allyl Chloroformate (Alloc-Cl) .

Executive Summary

Piperidin-3-yl-carbamic acid allyl ester is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs). It functions as a protected building block where the exocyclic amine is masked by the Alloc (Allyloxycarbonyl) group, leaving the secondary piperidine amine free for further functionalization or remaining protected depending on the synthetic route.

This guide details the spectroscopic evolution from the raw amine and chloroformate precursors to the final carbamate product. The primary diagnostic indicators of successful synthesis are the appearance of characteristic allyl vinyl protons in


H NMR (

5.9, 5.3 ppm), the downfield shift of the C3-methine proton, and the shift of the carbonyl stretching frequency in IR from

(acid chloride) to

(carbamate).

Chemical Identity & Synthesis Pathway[1]

The Reaction Components[2][3][4]
  • Precursor A (Substrate): 3-Aminopiperidine dihydrochloride (CAS: 138060-07-8).[1] A cyclic diamine with distinct basicity at the primary (exocyclic) and secondary (endocyclic) nitrogens.

  • Precursor B (Reagent): Allyl Chloroformate (Alloc-Cl) (CAS: 2937-50-0). A highly reactive electrophile used to introduce the Alloc protecting group.

  • Target Product: Piperidin-3-yl-carbamic acid allyl ester (Alloc-3-aminopiperidine).[2]

Synthesis Pathway Visualization

The following diagram illustrates the selective protection of the exocyclic amine (typically achieved via pH-controlled Schotten-Baumann conditions or copper chelation strategies to mask the ring nitrogen).

SynthesisPathway PrecursorA 3-Aminopiperidine (Dihydrochloride) Intermediate Transition State (Tetrahedral Intermediate) PrecursorA->Intermediate + Base (e.g., NaOH) Nucleophilic Attack PrecursorB Allyl Chloroformate (Alloc-Cl) PrecursorB->Intermediate Product Piperidin-3-yl-carbamic acid allyl ester Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

Caption: Reaction pathway for the formation of Piperidin-3-yl-carbamic acid allyl ester via nucleophilic substitution.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( H NMR) Comparison

The transformation is most clearly observed in the


H NMR spectrum. The key changes involve the "installation" of the allyl group signals and the "environment change" of the piperidine ring protons.
Table 1: Comparative

H NMR Shifts (Diagnostic Signals)
FeaturePrecursor: 3-Aminopiperidine (

)
Precursor: Alloc-Cl (

)
Product: Alloc-3-aminopiperidine (

)
Allyl -CH= Absent5.93 ppm (m, 1H)5.90 - 5.95 ppm (m, 1H)
Allyl =CH

Absent5.37, 5.43 ppm (dd, 2H)5.20 - 5.35 ppm (dd, 2H)
Allyl -O-CH

-
Absent4.78 ppm (d, 2H)4.55 - 4.60 ppm (d, 2H)
H-3 Methine ~3.0 - 3.2 ppm (m)Absent3.60 - 3.85 ppm (br m)*
Carbamate NH Exchangeable (Broad)Absent~4.9 - 5.5 ppm (br d)
Ring NH ExchangeableAbsent~1.8 - 2.5 ppm (br s)**

*Note: The H-3 methine shifts downfield (


 ppm) due to the electron-withdrawing effect of the carbamate carbonyl.
**Note: If the product is isolated as a salt (e.g., HCl or TFA), the ring NH protons will appear broad and downfield (8.0-9.0 ppm).
Detailed Analysis of Spectral Changes:
  • The "Alloc Pattern": The most distinct signature of the product is the appearance of the allyl system. In the precursor Alloc-Cl, the methylene doublet (

    
    ) is at 4.78 ppm . In the product, this signal typically shifts slightly upfield to ~4.55 ppm  because the carbonyl is now part of an amide-like (carbamate) resonance system rather than a highly reactive acid chloride.
    
  • The H-3 Methine Shift: In the unprotected 3-aminopiperidine, the proton at the chiral center (C3) is adjacent to a primary amine. Upon conversion to the carbamate, the anisotropy and electron-withdrawing nature of the

    
     group cause this signal to deshield, moving from ~3.1 ppm to the 3.6–3.9 ppm  region.
    
  • Loss of Symmetry: While 3-aminopiperidine has a degree of fluxional symmetry, the bulky Alloc group can restrict rotation, sometimes causing broadening of the ring methylene signals (C2, C4, C5, C6) in the 1.4–3.0 ppm range.

Infrared Spectroscopy (FT-IR) Comparison

IR spectroscopy provides a rapid "Yes/No" confirmation of the functional group interconversion.

Table 2: Comparative IR Frequencies
Functional GroupPrecursor: Alloc-ClProduct: Alloc-3-aminopiperidineComparison Note
Carbonyl (C=O) 1775 cm

(Strong)
1690 - 1720 cm

(Strong)
Diagnostic Shift: Acid chlorides absorb at higher frequencies than carbamates.
Amine (N-H) Absent3300 - 3450 cm

(Broad)
Represents both the carbamate NH and the ring secondary amine.
Alkene (C=C) 1640 cm

(Weak)
1645 - 1655 cm

(Weak)
The allyl double bond stretch remains largely unchanged.
C-O Stretch 1140 - 1190 cm

1250 - 1270 cm

Characteristic of the C-O-C ester linkage in carbamates.

Experimental Protocols

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol targets the selective protection of the primary amine.

  • Dissolution: Dissolve 3-Aminopiperidine 2HCl (1.0 eq) in water (approx. 5 mL/mmol).

  • Basification: Cool to 0°C. Add NaOH (2.0 eq) to neutralize the salt, followed by Copper(II) carbonate (0.5 eq) if selective protection via copper chelation is desired (optional but recommended for high selectivity). If not using copper, maintain pH at ~9.0 using a pH stat or carbonate buffer.

  • Addition: Add Allyl Chloroformate (1.1 eq) dropwise over 30 minutes while maintaining the temperature at 0-5°C.

  • Workup:

    • Allow to warm to room temperature and stir for 2 hours.

    • If Copper was used: Precipitate copper as sulfide (using

      
      ) or use EDTA chelation to release the ligand.
      
    • Extract the aqueous layer with Ethyl Acetate (3x).[3][4]

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil is often pure enough, but can be purified via column chromatography (DCM/MeOH gradient).

Analytical Protocol (NMR)

To reproduce the data cited in this guide, use the following acquisition parameters:

  • Solvent:

    
     (for free base) or 
    
    
    
    (for salts).
    
    
    is preferred for observing the NH signals.
  • Frequency: 400 MHz or higher.

  • Concentration: ~10 mg/mL.

  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).

References

  • Precursor Data (3-Aminopiperidine)
  • Precursor Data (Allyl Chloroformate)

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Alloc Protection Methodology

    • Source: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (General review of Alloc spectral characteristics).
    • URL:[Link]

  • Analogous Compound Data (N-Boc-3-Aminopiperidine)

    • Source: PubChem Compound Summary for CID 4233041.
    • URL:[Link]

Sources

Strategic Efficiency of Piperidin-3-yl-carbamic acid allyl ester in Multi-Step Heterocyclic Synthesis

[1]

Executive Summary: The Orthogonality Advantage

In the high-stakes landscape of drug discovery, particularly within the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and complex peptidomimetics, the Piperidin-3-yl-carbamic acid allyl ester (Alloc-protected 3-aminopiperidine) represents a tactical alternative to standard Boc- and Fmoc-protected building blocks.[1]

While (R)-3-(Boc-amino)piperidine (CAS 309956-78-3) remains the industry standard for linear synthesis, its acid-lability limits its utility in complex multi-step sequences requiring late-stage acid treatments or the presence of other acid-sensitive groups (e.g., trityl, tert-butyl esters).[1]

This guide objectively analyzes the efficiency of the Alloc-variant , demonstrating its superior performance in orthogonal protection strategies . By utilizing Palladium(0)-catalyzed deprotection, researchers can unmask the 3-amino functionality under neutral conditions, preserving both acid- and base-sensitive moieties on the scaffold.[1]

Technical Profile & Comparative Analysis

Chemical Identity[2][3][4]
  • Compound Name: Piperidin-3-yl-carbamic acid allyl ester[1]

  • Common Name: Alloc-3-aminopiperidine[1]

  • Core Scaffold: 3-Aminopiperidine (chiral or racemic)[1][2]

  • Protecting Group: Allyloxycarbonyl (Alloc)[1][3]

  • Key Feature: Removed via

    
    -allyl palladium complex formation, avoiding harsh acids or bases.[1]
    
Orthogonality Matrix

The primary driver for selecting the Alloc variant is its unique orthogonality profile compared to market standards.

FeatureAlloc-3-aminopiperidine Boc-3-aminopiperidine Fmoc-3-aminopiperidine
Deprotection Reagent Pd(PPh

)

/ Scavenger (PhSiH

)
TFA / HClPiperidine / DBU
Mechanism Pd(0)-catalyzed allyl transferAcidolysisBase-induced

-elimination
Reaction pH NeutralStrongly Acidic (pH < 1)Basic (pH > 10)
Stability to TFA Stable Unstable (Cleaves)Stable
Stability to Piperidine Stable StableUnstable (Cleaves)
Primary Utility Third-dimension orthogonality (allows retention of Boc/Fmoc elsewhere)Standard N-terminal protectionSolid-phase peptide synthesis (SPPS)

Experimental Protocols

Synthesis of the Building Block

While Boc-3-aminopiperidine is widely commercially available, the Alloc variant is often synthesized in-house to ensure freshness and specific stereochemistry.[1]

Protocol:

  • Starting Material: 3-Aminopiperidine dihydrochloride (1.0 eq).[1]

  • Conditions: Dissolve in DCM/Water (1:1) with NaHCO

    
     (2.5 eq).[1] Cool to 0°C.[1][4]
    
  • Reagent: Add Allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise.

  • Workup: Stir 2h at RT. Extract with DCM.[1][5] Wash with brine.[1] Dry over MgSO

    
    .
    
  • Yield: Typically 90-95% .

  • Purification: Silica gel chromatography (often not required if purity >95%).[1]

The "Open-Flask" Deprotection Protocol

Historically, Alloc removal was feared due to the air-sensitivity of Pd(0) catalysts.[1] However, modern protocols utilizing Phenylsilane (PhSiH


)1

Optimized Workflow:

  • Reagents:

    • Substrate: Alloc-protected intermediate (1.0 eq)

    • Catalyst: Pd(PPh

      
      )
      
      
      (0.05 – 0.10 eq)[1]
    • Scavenger: Phenylsilane (PhSiH

      
      ) (10 – 20 eq)[1]
      
  • Solvent: DCM or DMF (anhydrous preferred but not strictly required).[1]

  • Procedure:

    • Dissolve substrate in DCM (0.1 M).[1]

    • Add Phenylsilane.[1][6][5][7]

    • Add Pd(PPh

      
      )
      
      
      catalyst.[1][3][6][4][5][7]
    • Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC/LC-MS will show disappearance of the carbamate.

    • Workup: Evaporate solvent. Purify via column chromatography to remove silane byproducts and Pd residues.

Critical Note on Scavengers: For secondary amines (like the piperidine ring nitrogen if exposed), Borane dimethylamine complex (Me


NH·BH

)
1

Case Study: Synthesis of a DPP-IV Inhibitor Analog

To illustrate the efficiency of the Alloc group, consider the synthesis of a modified Alogliptin analog where the piperidine ring requires functionalization after the installation of the 3-amino group, but before final deprotection.

Scenario:

  • Goal: Attach a base-labile fluorophore to the piperidine nitrogen.

  • Constraint: The 3-amino group must remain protected during this attachment but cannot be Boc-protected (acid cleavage would damage a separate ester linkage) or Fmoc-protected (base cleavage would remove the fluorophore).

  • Solution: Use Alloc-3-aminopiperidine .[1]

Comparative Workflow Efficiency
StepStandard Route (Boc) Strategic Route (Alloc)
1. Coupling Couple Boc-3-aminopiperidine to scaffold.Couple Alloc-3-aminopiperidine to scaffold.
2. Functionalization Attach fluorophore to Ring N.Attach fluorophore to Ring N.
3. Deprotection FAIL: Acid treatment (TFA) hydrolyzes the sensitive ester linkage on the scaffold.SUCCESS: Pd(0)/PhSiH

removes Alloc at neutral pH.[1]
4. Final Yield < 10% (due to side reactions)> 85% (High fidelity)

Visualizing the Mechanism & Workflow

The following diagrams illustrate the orthogonal protection cycle and the specific advantage of the Alloc group in the case study described above.

Alloc_OrthogonalityAlloc_GroupAlloc-Protected3-AminopiperidineDeprotection_PathPd(PPh3)4 + PhSiH3(Neutral Conditions)Alloc_Group->Deprotection_PathFree_AmineFree 3-Aminopiperidine(Ready for Coupling)Deprotection_Path->Free_AmineAcid_CondAcidic Conditions(TFA/HCl)Acid_Cond->Alloc_GroupSTABLE(No Reaction)Base_CondBasic Conditions(Piperidine)Base_Cond->Alloc_GroupSTABLE(No Reaction)

Figure 1: The Orthogonality Profile of Alloc-3-aminopiperidine.[1] Note the stability against both acid and base, allowing for versatile synthetic sequencing.

Synthetic_WorkflowStartStart: Alloc-3-AminopiperidineStep1Step 1: Scaffold Coupling(Retains Alloc)Start->Step1Standard CouplingStep2Step 2: N-Ring Functionalization(Base-Sensitive Fluorophore Added)Step1->Step2FunctionalizationStep3Step 3: Alloc Deprotection(Pd(0)/PhSiH3)Step2->Step3Selective DeprotectionFinalFinal Product:Intact Fluorophore + Free AmineStep3->FinalYield > 85%NoteCrucial Advantage:Acid/Base avoidance preservessensitive fluorophore.Step3->Note

Figure 2: Strategic Workflow for Multi-Functional Scaffolds. The Alloc group enables late-stage deprotection without compromising other sensitive regions of the molecule.[1]

References

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ResearchGate. (2025).[1] Retrieved from [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. (2023).[1] Retrieved from [Link]

  • Alloc Protecting Group Removal Protocol. CDN. Retrieved from [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal. ACS Publications. (2025).[1] Retrieved from [Link][1]

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. DOI. Retrieved from [Link][1]

Technical Comparison Guide: Palladium Catalysts for Allyl Carbamate (Alloc) Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of palladium-based catalytic systems for the cleavage of Allyloxycarbonyl (Alloc) protecting groups. It is designed for application scientists and synthetic chemists requiring high-fidelity deprotection strategies in complex molecule synthesis and Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies, particularly in peptide and glycopeptide synthesis, due to its stability against strong acids (TFA) and bases (piperidine). Its removal relies on


-catalyzed allyl transfer to a nucleophilic scavenger.

While Tetrakis(triphenylphosphine)palladium(0) (


) is the historical "gold standard," it suffers from extreme air sensitivity and shelf-life instability. Modern protocols increasingly favor in-situ generated 

species or air-stable precatalysts that offer comparable kinetics with superior reproducibility. This guide compares these systems to enable data-driven catalyst selection.

Mechanistic Foundation: The Tsuji-Trost Cycle

Understanding the catalytic cycle is prerequisite to troubleshooting incomplete deprotection. The reaction proceeds via a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-allyl palladium intermediate, which is intercepted by a scavenger.
Key Mechanistic Steps:
  • Ligand Dissociation: The 18-electron

    
     species loses ligands to form the active 14-electron species.
    
  • Oxidative Addition:

    
     inserts into the allylic C-O bond, releasing 
    
    
    
    and forming a cationic
    
    
    -allyl
    
    
    complex.
  • Nucleophilic Attack: A scavenger (nucleophile) attacks the allyl terminus, regenerating

    
     and producing an inert allyl byproduct.
    

TsujiTrost Start Alloc-Substrate OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Pd(0) Pd0 Active Pd(0)Ln Pd0->OxAdd PiAllyl π-Allyl Pd(II) Complex [Cationic Intermediate] OxAdd->PiAllyl - CO2 NuAttack Nucleophilic Attack (Scavenger) PiAllyl->NuAttack + Scavenger NuAttack->Pd0 Regeneration Product Deprotected Amine + Allyl-Scavenger NuAttack->Product

Figure 1: The Tsuji-Trost catalytic cycle for Alloc deprotection. The regeneration of Pd(0) is dependent on the efficiency of the scavenger.

Comparative Analysis of Catalyst Systems

System A: The Standard ( )
  • Description: A discrete

    
     complex.
    
  • Pros: High initial activity; well-documented in literature; compatible with most scavengers.

  • Cons: "Black metal" formation indicates decomposition; extremely sensitive to oxidation (requires glovebox or fresh purchase); expensive per mole of active Pd.

  • Best For: Small-scale, critical deprotections where protocol adherence is strict.

System B: The Robust In-Situ ( + )
  • Description:

    
     salt reduced in situ to 
    
    
    
    by excess phosphine and the scavenger.
  • Pros: Air-stable precursors; significantly cheaper; tunable ligand ratio (typically 1:4 or 1:5 Pd:P) to control reactivity.

  • Cons: Requires an induction period for reduction; excess

    
     can complicate purification in solution phase.
    
  • Best For: Large-scale reactions; automated SPPS (reagents can sit on the bench).

System C: The Stabilized ( + Ligand)
  • Description: A stable

    
     source used with specialized ligands (e.g., dppe, dppb).
    
  • Pros: Air-stable solid; allows use of bidentate ligands which can stabilize the

    
    -allyl intermediate, preventing "Pd black" precipitation.
    
  • Cons: Dibenzylideneacetone (dba) is a "non-innocent" ligand that can sometimes inhibit reactivity; difficult to remove dba traces.

  • Best For: Complex substrates prone to chelation; reactions requiring slow, controlled deprotection.

Performance Data Summary
Feature


/


/ dppb
Oxidation State Pd(0)Pd(II)

Pd(0)
Pd(0)
Air Stability (Solid) Poor (Red

Black)
ExcellentGood
Air Stability (Soln) MinutesHours (Pre-activation)Hours
Reaction Speed Fast (< 30 min)Moderate (Induction)Moderate
Scavenger Req. PhSiH

, NDMBA
PhSiH

(Mandatory for red.)
Any
Cost Efficiency LowHighMedium
Typical Loading 5-10 mol%5-10 mol%1-5 mol%

Critical Component: Scavenger Selection

The catalyst is only as good as the scavenger. The scavenger must irreversibly trap the allyl cation.

  • Phenylsilane (

    
    ):  The most effective scavenger. It acts as a hydride donor, reducing the allyl group to propene (gas), which drives the reaction entropy. Required for Pd(II) precatalysts  to effect reduction to Pd(0).
    
  • N,N-Dimethylbarbituric Acid (NDMBA): A "soft" carbon nucleophile. Excellent for solution-phase work as the byproduct is a solid that can be precipitated or extracted. Does not reduce other sensitive groups (e.g., azides, nitro).

  • Morpholine/Piperidine: Secondary amines. Slower kinetics; can sometimes react with the activated ester if not carefully monitored.

Experimental Protocols

Protocol A: Standard On-Resin Alloc Deprotection (SPPS)

Target: Removal of Alloc from Lysine side-chain on Rink Amide resin.

Reagents:

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (20 mol% relative to resin loading).
    
  • Scavenger: Phenylsilane (20 equivalents).[1][2]

  • Solvent: Dry Dichloromethane (DCM).[3]

Step-by-Step:

  • Preparation: Swell resin (0.1 mmol scale) in DCM for 20 min under Argon.

  • Catalyst Solution: In a separate vial, dissolve

    
     (23 mg) in 2 mL DCM. Note: Solution must be bright yellow. If orange/black, discard.
    
  • Scavenger Addition: Add Phenylsilane (250

    
    L) to the catalyst solution.
    
  • Reaction: Add mixture to resin. Agitate gently under Argon for 30 minutes.

  • Wash: Drain and wash resin with DCM (

    
    ), DMF (
    
    
    
    ), and Sodium Diethyldithiocarbamate (0.02 M in DMF,
    
    
    ) to remove residual Pd.
  • Repeat: Perform a second 30-minute cycle to ensure quantitative cleavage.

Protocol B: "Open-Flask" Microwave-Assisted Deprotection

Target: Rapid cleavage using stable precursors without a glovebox.

Reagents:

  • Catalyst:

    
     (10 mol%) + 
    
    
    
    (50 mol%).
  • Scavenger: Phenylsilane (5 equiv).[4][5]

  • Solvent: DCM/MeOH (9:1).

Step-by-Step:

  • Mix: Dissolve substrate in solvent. Add

    
    , 
    
    
    
    , and
    
    
    directly in a microwave vial. Do not purge with Argon.
  • Irradiate: Heat to 40°C for 10 minutes in a microwave reactor.

  • Workup: Evaporate solvent. Load directly onto a silica column. The excess silane and phosphine oxide elute separately from the polar amine product.

Decision Matrix: Selecting the Right System

CatalystSelection Start Start: Alloc Cleavage SubstrateType Substrate Type? Start->SubstrateType SolidPhase Solid Phase (SPPS) SubstrateType->SolidPhase SolutionPhase Solution Phase SubstrateType->SolutionPhase SPPS_Scale Scale / Automation? SolidPhase->SPPS_Scale Sol_Sens Sensitive Funct. Groups? (e.g., Azides, Nitro) SolutionPhase->Sol_Sens Manual Manual / Small Scale SPPS_Scale->Manual Auto Automated / Large Scale SPPS_Scale->Auto UseTetrakis Use Pd(PPh3)4 + PhSiH3 (High Activity) Manual->UseTetrakis UseAcetate Use Pd(OAc)2 + PPh3 + PhSiH3 (Cost/Stability) Auto->UseAcetate YesSens Yes Sol_Sens->YesSens NoSens No Sol_Sens->NoSens UseNDMBA Use Pd(PPh3)4 + NDMBA (Avoid Reduction) YesSens->UseNDMBA UseSilane Use Pd(PPh3)4 + PhSiH3 (Fastest) NoSens->UseSilane

Figure 2: Decision tree for selecting the optimal catalyst/scavenger combination based on substrate and process constraints.

References

  • Gomez-Martinez, P., et al. (1999). N-Alloc temporary protection in solid-phase peptide synthesis.[6] Journal of the Chemical Society, Perkin Transactions 1.

  • Thieriet, N., et al. (2000). Palladium-catalyzed allyl group removal in aqueous media.[7] Tetrahedron Letters.

  • Wilson, K. R., et al. (2016).[7] Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.[7][8] Journal of Peptide Science.

  • Biotage Application Note. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][2][7][8][9] Chemical Reviews.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-YL-carbamic acid allyl ester
Reactant of Route 2
Reactant of Route 2
Piperidin-3-YL-carbamic acid allyl ester

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